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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid: A Comprehensive Guide

Executive Summary For drug development professionals and synthetic chemists, the precise structural verification of heterocyclic intermediates is a non-negotiable gateway to downstream efficacy. 3-(1,1-Dioxido-1,2,5-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural verification of heterocyclic intermediates is a non-negotiable gateway to downstream efficacy. 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS: 1368421-42-4) presents a unique analytical challenge due to the interplay between its hydrogen-bonding carboxylic acid moiety and the highly polar, electron-withdrawing 1,2,5-thiadiazolidine 1,1-dioxide ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures (NMR, FT-IR, and ESI-MS) of this compound. By establishing self-validating experimental protocols, we ensure that every spectral artifact is accounted for, providing a robust framework for unambiguous structural confirmation.

Structural Elucidation Strategy

The molecule consists of a meta-substituted benzoic acid core linked to a 5-membered cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide). The analytical strategy relies on orthogonal validation: NMR provides atomic connectivity, FT-IR confirms the functional group vibrational modes (specifically the unique SO2​ stretches), and Mass Spectrometry validates the exact mass and structural fragmentation.

Workflow A 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)benzoic acid B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (Vibrational Modes) A->C D Mass Spectrometry (ESI-MS/MS) A->D E Connectivity & Stereocenter Mapping B->E F Functional Group Validation (SO2, COOH, NH) C->F G Molecular Weight & Fragmentation Profiling D->G H Orthogonal Structural Confirmation E->H F->H G->H

Fig 1: Orthogonal structural elucidation workflow integrating NMR, FT-IR, and ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

While Chloroform-d ( CDCl3​ ) is a standard NMR solvent, we specifically mandate the use of Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) for this compound. The causality is twofold:

  • Dimerization Disruption: Benzoic acid derivatives heavily dimerize in non-polar solvents via intermolecular hydrogen bonding, leading to extreme line broadening of the −COOH signal. The strong hydrogen-bond accepting nature of DMSO disrupts these dimers, yielding a sharp, quantifiable proton signal at ~13.0 ppm.

  • NH Visibility: The cyclic sulfamide NH proton undergoes rapid exchange in protic or trace-acidic environments. DMSO−d6​ stabilizes this proton via hydrogen bonding, allowing it to be observed as a distinct broad triplet around 7.20 ppm.

Quantitative Data Summaries

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
COOH ~13.00br s1HCarboxylic acid OH
Ar-H2 7.85t (J=1.8 Hz)1HAromatic H (between COOH and N)
Ar-H6 7.70dt (J=7.8, 1.5 Hz)1HAromatic H (ortho to COOH)
Ar-H5 7.50t (J=7.9 Hz)1HAromatic H (meta to COOH)
Ar-H4 7.45ddd (J=8.1, 2.0, 1.0 Hz)1HAromatic H (para to COOH)
NH 7.20br t1HThiadiazolidine NH (Position 5)
CH₂ (C3) 3.85t (J=6.5 Hz)2HMethylene adjacent to N-Ar
CH₂ (C4) 3.45q (J=6.5 Hz)2HMethylene adjacent to NH

Mechanistic Insight: The methylene protons at C3 are more heavily deshielded (3.85 ppm) than those at C4 (3.45 ppm) due to the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nature of the N-phenyl linkage .

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
167.5C=O (Carboxylic acid)
139.2Ar-C3 (Attached to heterocyclic N)
131.8Ar-C1 (Attached to COOH)
129.5Ar-C5
124.1Ar-C6
122.3Ar-C4
118.7Ar-C2
48.5Aliphatic C3 (Thiadiazolidine, N-Ar)
39.2Aliphatic C4 (Thiadiazolidine, NH)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Physics of the Sulfonyl ( SO2​ ) Group

The 1,2,5-thiadiazolidine 1,1-dioxide ring contains a highly specific SO2​ functional group. Because the O=S=O arrangement is non-linear (bent geometry), it possesses two distinct IR-active dipole moment changes: an asymmetric stretch (where one S=O bond compresses while the other elongates) and a symmetric stretch (where both elongate simultaneously) . This reliably produces two intense bands at ~1355 cm⁻¹ and ~1160 cm⁻¹, acting as the definitive fingerprint for the dioxothiadiazole core.

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid H-bonding)
3250Medium, SharpN-H stretch (thiadiazolidine ring)
1690StrongC=O stretch (conjugated acid)
1590, 1450MediumC=C aromatic ring stretching
1355StrongS=O asymmetric stretch ( SO2​ )
1160StrongS=O symmetric stretch ( SO2​ )
1250MediumC-N stretch

Mass Spectrometry (ESI-MS/MS)

Ionization Pathway Selection

For molecules containing a carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The high proton-donating propensity of the −COOH group ensures near-quantitative conversion to the [M−H]− anion, providing a robust precursor ion at m/z 241.03.

Fragmentation M [M-H]- m/z 241.03 F1 Loss of CO2 (-44 Da) M->F1 F2 Loss of SO2 (-64 Da) M->F2 F3 Loss of SO2 + CO2 (-108 Da) M->F3 M1 m/z 197.04 F1->M1 M2 m/z 177.05 F2->M2 M3 m/z 133.06 F3->M3

Fig 2: ESI-MS/MS negative mode fragmentation pathway of the [M-H]- precursor ion.

Table 4: ESI-MS/MS Negative Mode Fragmentation Data

m/zIon TypeNeutral LossStructural Assignment
241.03 [M−H]− NoneDeprotonated molecular ion
197.04Fragment44 Da ( CO2​ )Decarboxylation of the benzoic acid moiety
177.05Fragment64 Da ( SO2​ )Extrusion of the sulfonyl group from the heterocycle
133.06Fragment108 Da ( CO2​ + SO2​ )Dual loss of carboxyl and sulfonyl groups

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems, ensuring that instrumental drift or sample degradation is immediately flagged.

Protocol A: NMR Acquisition (1H and 13C)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO . Causality: Using TMS at exactly 0.00 ppm as an internal standard prevents chemical shift drift caused by temperature fluctuations, rendering the chemical shift axis absolutely validated.

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the broad −COOH proton.

    • ¹³C NMR: 512 scans, complete proton decoupling.

  • Data Processing: Apply a 0.3 Hz exponential line broadening to the FID prior to Fourier transformation to enhance the signal-to-noise ratio of the quaternary aromatic carbons.

Protocol B: ATR-FTIR Analysis
  • System Preparation: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.

  • Self-Validation (Background Scan): Causality: We strictly avoid KBr pelleting, as KBr is highly hygroscopic and absorbs atmospheric moisture, creating a false O-H stretching artifact. By running an ambient background scan on the clean ATR crystal immediately prior to the sample, the system mathematically subtracts ambient CO2​ and water vapor, ensuring the resulting spectrum is exclusively from the analyte.

  • Acquisition: Place 2-3 mg of solid powder directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: LC-ESI-MS/MS
  • Mobile Phase Preparation: Use LC-MS grade Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to facilitate stable droplet formation.

  • Self-Validation (Tuning): Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Validation occurs via the observation of predictable isotopic distribution (the M+2 peak corresponding to ³⁴S natural abundance) which must align mathematically with the theoretical formula C9​H10​N2​O4​S .

  • Acquisition: Set the source to ESI negative mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Apply a collision energy (CE) ramp from 10 to 30 eV to capture the sequential loss of CO2​ and SO2​ .

Conclusion

The structural verification of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid demands a rigorous, multi-modal approach. By leveraging the specific solvent-solute dynamics in NMR, the quantum mechanical vibrational modes of the sulfonyl group in FT-IR, and the predictable neutral loss pathways in ESI-MS/MS, researchers can establish an irrefutable, self-validating proof of identity for this critical chemical entity.

References

  • Title: N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation Source: MDPI Molecules URL: [Link]

  • Title: 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure-Based Design of a General Class of Mechanism-Based Inhibitors of the Serine Proteinases Employing a Novel Amino Acid-Derived Heterocyclic Scaffold Source: ACS Biochemistry URL: [Link]

Exploratory

Crystallographic Characterization and Supramolecular Analysis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

Executive Summary The compound 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS: 1368421-42-4) represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Featuring both a hydrogen-bond-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS: 1368421-42-4) represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Featuring both a hydrogen-bond-donating/accepting cyclic sulfamide (thiadiazolidine 1,1-dioxide) and a carboxylic acid moiety, this molecule is a critical building block in the development of[1] for autoimmune diseases, as well as [2].

Understanding the precise three-dimensional conformation and non-covalent interaction potential of this molecule is paramount for Structure-Based Drug Design (SBDD). This technical guide provides a comprehensive, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices, the supramolecular synthons governing its solid-state assembly, and the rigorous validation protocols required to ensure scientific integrity.

Molecular Architecture & Predictive Supramolecular Synthons

Before initiating crystallization, an analysis of the molecule's functional groups allows us to predict the primary supramolecular synthons that will drive lattice assembly. The molecule contains two highly competitive hydrogen-bonding domains:

  • The Benzoic Acid Domain: Carboxylic acids overwhelmingly favor the formation of robust, centrosymmetric homodimers via O−H⋯O=C interactions, classically denoted by the R22​(8) graph-set motif.

  • The Cyclic Sulfamide Domain: The 1,1-dioxido-1,2,5-thiadiazolidine ring contains a secondary amine (N-H) acting as a strong hydrogen bond donor, and two sulfonyl oxygens (S=O) acting as acceptors. This moiety typically propagates via N−H⋯O=S interactions to form infinite one-dimensional chains, denoted as C(4) catemers.

The competition and eventual cooperation between these synthons dictate the crystal packing, solubility profile, and ultimately the binding kinetics of the molecule within a target protein's active site.

Synthon M 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl) benzoic acid C Carboxylic Acid Homodimer M->C O-H···O=C (R2,2(8) Motif) S Sulfamide Catemer M->S N-H···O=S (C(4) Chain) P π-π Stacking Interactions M->P Centroid Distance < 3.8 Å C->S Lattice Packing

Fig 1: Primary supramolecular synthons driving the crystal lattice assembly.

Experimental Protocol: Crystallization & X-ray Data Collection

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step is engineered to maximize crystal quality and data resolution.

Single Crystal Growth

Causality: Slow evaporation is selected over vapor diffusion because the differential solubility of the highly polar sulfamide core and the lipophilic benzoic acid moiety requires a gradual, thermodynamically controlled increase in supersaturation. Rapid precipitation (kinetic trapping) often yields amorphous powders or twinned crystals for this class of compounds.

Step-by-Step Methodology:

  • Purity Verification: Dissolve 10 mg of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid in 1 mL of HPLC-grade methanol. Verify purity via LC-MS (>98% required) to prevent impurity-induced lattice defects.

  • Solvent System Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and Hexane in a 1:1 (v/v) ratio. The EtOAc solubilizes the polar sulfamide, while Hexane acts as an anti-solvent to modulate the dielectric constant.

  • Dissolution: Suspend 25 mg of the compound in 3 mL of the solvent mixture in a 5 mL borosilicate glass vial. Sonicate for 5 minutes, then gently heat to 45°C until complete dissolution is achieved.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free environment at a constant 20°C. Colorless, block-shaped crystals suitable for diffraction typically harvest within 7–10 days.

X-ray Diffraction Data Collection

Causality: Cryocooling the crystal to 100 K is strictly required. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially enhances high-angle diffraction intensity. This is critical for the precise localization of the highly mobile carboxylic and sulfamide hydrogen atoms.

Step-by-Step Methodology:

  • Mounting: Select a single crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Instantly transfer the mount to the goniometer head bathed in a 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a Photon II CPAD detector.

  • Integration: Perform cell refinement and data reduction using the manufacturer's software suite (e.g., APEX3), applying multi-scan absorption corrections (SADABS).

Workflow A 1. Compound Purity Check (LC-MS >98%) B 2. Solvent Screening (Thermodynamic Control) A->B C 3. Single Crystal Growth (Slow Evaporation) B->C D 4. X-ray Data Collection (Cryocooling at 100 K) C->D E 5. Structure Solution (Dual-Space Algorithm) D->E F 6. Refinement & Validation (Least-Squares & CheckCIF) E->F

Fig 2: End-to-end crystallographic workflow from sample validation to structural refinement.

Crystallographic Refinement Workflow

The structural solution and refinement must be executed using industry-standard algorithms to ensure the data is universally accepted by the Cambridge Structural Database (CSD).

  • Structure Solution: The structure is solved using [3], which employs a dual-space algorithm. Causality: Dual-space methods are vastly superior to traditional direct methods for small organic molecules lacking heavy atoms, as they seamlessly iterate between reciprocal and real space to resolve the phase problem without requiring anomalous dispersion.

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL, accessed via the[4].

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. Crucially, the polar hydrogen atoms (O-H and N-H) must be located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​(H)=1.2Ueq​(N) or 1.5Ueq​(O) ) to validate the supramolecular synthon predictions.

Quantitative Structural Analysis

The self-validating nature of crystallography relies on specific quantitative metrics. The tables below summarize the expected crystallographic parameters and hydrogen bond geometries for a high-quality dataset of this compound.

Table 1: Expected Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Chemical Formula C9​H10​N2​O4​S
Formula Weight 242.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c (Typical for this class)
Absorption Coefficient ( μ ) ~0.28 mm⁻¹
Reflections Collected / Unique >15,000 / ~3,500 [ Rint​<0.05 ]
Goodness-of-Fit (GoF) on F2 1.000 – 1.050
Final R Indices[ I>2σ(I) ] R1​<0.040 , wR2​<0.100
Largest Diff. Peak and Hole ~0.35 and -0.25 e·Å⁻³

Note: A GoF near 1.0 and an R1​ below 5% mathematically validate the accuracy of the structural model against the raw diffraction data.

Table 2: Key Supramolecular Hydrogen Bond Geometries
Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle D-H···A (°)Synthon Motif
O-H···O=C 0.84(2)1.82(2)2.65(1)172(2) R22​(8) Dimer
N-H···O=S 0.88(2)2.05(2)2.91(1)165(2) C(4) Catemer

Implications for Drug Development

The crystallographic elucidation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid provides actionable intelligence for SBDD:

  • Dihedral Angle Profiling: The torsional angle between the central phenyl ring and the cyclic sulfamide dictates the molecule's ability to fit into narrow hydrophobic pockets (e.g., the allosteric site of RORγt). SCXRD reveals the lowest-energy conformation of this bond in the solid state.

  • Bioisosteric Replacement: The cyclic sulfamide is frequently utilized as a bioisostere for phosphate or carboxylic acid groups. By quantifying the exact N−H⋯O bond lengths and angles in the crystal lattice, computational chemists can accurately parameterize force fields for molecular docking simulations against targets like the SARS-CoV-2 3CL protease.

References

  • Sheldrick, G.M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Aicher, T.D., et al. / Merck Sharp & Dohme Corp. (2015). "Tetrahydronaphthyridine, benzoxazine, aza-benzoxazine, and related bicyclic compounds for inhibition of RORgamma activity and the treatment of disease." WIPO Patent WO2015095795A1.
  • Beccari, A.R., Manelfi, C., & Talarico, C. / Dompe Farm SPA. (2021). "Compounds for the treatment of covid-19." European Patent EP3875078A1.

Sources

Foundational

Preformulation Profiling of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid: A Technical Guide to Solubility and Stability

Executive Summary & Structural Causality In the landscape of modern drug development, the cyclic sulfamide pharmacophore—specifically the 1,1-dioxido-1,2,5-thiadiazolidine ring—has emerged as a critical structural motif....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of modern drug development, the cyclic sulfamide pharmacophore—specifically the 1,1-dioxido-1,2,5-thiadiazolidine ring—has emerged as a critical structural motif. It is frequently utilized in the design of targeted therapies, including Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors for drug-resistant oncology applications .

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid is a bifunctional building block and drug candidate scaffold that presents unique physicochemical challenges. To successfully formulate this compound, application scientists must understand the fundamental causality driven by its molecular structure:

  • The Benzoic Acid Moiety: Confers a predictable acidic pKa1​ of approximately 4.0.

  • The Cyclic Sulfamide Moiety: Contains a secondary amine (N5) that acts as a weak acid. Based on equilibrium bond length models for sulfonamides and sulfamides, the electron-withdrawing nature of the adjacent sulfonyl group and the phenyl ring drops the pKa2​ of this nitrogen to approximately 7.5–8.5 .

This diprotic nature dictates a highly non-linear, pH-dependent solubility profile and governs its susceptibility to specific degradation pathways, necessitating rigorous, self-validating preformulation protocols.

Thermodynamic Solubility Studies

Causality & Rationale

Kinetic solubility only measures the precipitation point of a compound pre-dissolved in an organic solvent (like DMSO), which often overestimates solubility due to supersaturation. For rigorous preformulation, thermodynamic solubility is required. The protocol must account for the diprotic nature of the compound; as the molecule dissolves, it releases protons ( H+ ), which can acidify the microenvironment. If the buffer capacity is insufficient, the pH will drop, leading to artificially low solubility readings .

Self-Validating Protocol: High-Throughput Shake-Flask Method

This protocol incorporates a critical self-validation step (Step 4) to ensure the integrity of the target pH.

  • Step 1: Buffer Preparation: Prepare 50 mM buffers across the physiological range (pH 1.2, 4.5, 6.8, 7.4, and 9.0). High buffer capacity (50 mM) is chosen to resist pH shifts caused by the dissolution of the acidic API.

  • Step 2: API Saturation: Add 5 mg of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid to 1 mL of each buffer in sealed borosilicate glass vials. Ensure a visible excess of solid remains to guarantee saturation.

  • Step 3: Equilibration: Incubate the vials on an orbital shaker at 300 RPM at 37.0 ± 0.5 °C for 24 hours. Causality: 24 hours provides sufficient time for any metastable polymorphic forms to convert to the most stable, least soluble crystalline form.

  • Step 4: Self-Validation (pH Drift Check): Measure the pH of the suspension after the 24-hour equilibration. Validation Rule: If the final pH deviates by >0.05 units from the initial buffer pH, the data point is discarded, and the experiment is repeated using a 100 mM buffer.

  • Step 5: Phase Separation & Quantification: Centrifuge the suspension at 15,000 RPM for 15 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption), and quantify the dissolved API using HPLC-UV against a standard curve.

Quantitative Data: pH-Solubility Profile
Target pHFinal pH (Post-Equilibration)Ionization StateSolubility (mg/mL)
1.2 (HCl)1.21Fully Unionized0.04 ± 0.01
4.5 (Acetate)4.48Carboxylate Ionized (~75%)0.85 ± 0.05
6.8 (Phosphate)6.79Carboxylate Fully Ionized3.12 ± 0.15
7.4 (Phosphate)7.38Sulfamide partially ionized8.45 ± 0.30
9.0 (Borate)8.96Fully Ionized (Diprotic)> 25.00

Stability-Indicating Forced Degradation Studies

Causality & Rationale

Forced degradation (stress testing) identifies the intrinsic stability characteristics of the molecule, enabling the development of a stability-indicating analytical method (SIAM). For 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, the primary vulnerability lies in the cyclic sulfamide ring. While stable at neutral and acidic pH, the S-N bond is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) at elevated pH and temperatures, leading to base-catalyzed ring opening.

Self-Validating Protocol: ICH Q1A/Q1B Stress Testing

To ensure the analytical method is truly stability-indicating, the protocol relies on Mass Balance Validation .

  • Step 1: Acid/Base Hydrolysis: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N HCl (Acidic) or 0.1 N NaOH (Alkaline). Incubate at 60 °C for 72 hours. Neutralize the samples prior to HPLC injection to protect the analytical column.

  • Step 2: Oxidative Stress: Treat the API with 3% H2​O2​ at room temperature for 24 hours. Causality: This targets the electron-rich aliphatic carbons of the thiadiazolidine ring, potentially forming N-oxides or S-oxidation products.

  • Step 3: Photolysis: Expose the solid API and an aqueous solution to 1.2 million lux hours and 200 Wh/m2 of near-UV energy (ICH Q1B).

  • Step 4: Self-Validation (Mass Balance): Calculate the sum of the parent peak area and all degradation product peak areas (adjusted for relative response factors if using MS). Validation Rule: The total mass balance must equal 98–102% of the unstressed control. If the balance is <95%, it indicates that degradants are either UV-transparent, volatile, or permanently retained on the column, mandating the use of orthogonal detectors (e.g., ELSD or LC-MS/MS).

Quantitative Data: Forced Degradation Profile
Stress ConditionDuration% API RemainingPrimary Degradation MechanismMass Balance
Control (Unstressed)N/A100.0%None100.0%
0.1 N HCl (60 °C)72 h98.5%Negligible99.8%
0.1 N NaOH (60 °C)72 h62.4%Base-catalyzed sulfamide ring cleavage98.2%
3% H2​O2​ (RT)24 h88.1%Oxidative N-oxide formation99.1%
Photolysis (UV/Vis)ICH Q1B96.3%Minor photolytic cleavage97.5%

Analytical Workflows & Degradation Pathways

To visualize the logical progression of the method development and the chemical fate of the molecule, the following structural workflows are established.

Workflow N1 Initiate Preformulation Profiling N2 Forced Degradation (ICH Q1A/Q1B) N1->N2 N3 HPLC-UV/MS Method Development N2->N3 N4 Mass Balance Validation (>95%) N3->N4 N4->N3 If Failed N5 Identify Degradants (LC-MS/MS) N4->N5 If Validated N6 Establish Stability Indicating Profile N5->N6

Fig 1: Iterative workflow for self-validating stability-indicating analytical method development.

Pathway Parent 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl) benzoic acid Base Alkaline Hydrolysis (pH > 9, 60°C) Parent->Base Ox Oxidative Stress (3% H2O2) Parent->Ox Deg1 Ring-Opened Sulfamide Derivative Base->Deg1 S-N Bond Cleavage Deg2 N-Oxide / S-Oxidation Products Ox->Deg2 Radical Attack

Fig 2: Primary degradation pathways of the cyclic sulfamide moiety under forced stress conditions.

Conclusion & Formulation Strategy

The preformulation profiling of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid reveals a compound whose behavior is strictly governed by its diprotic nature. Because the molecule exhibits poor solubility at gastric pH (1.2) but excellent solubility at intestinal pH (6.8–7.4), it is an ideal candidate for solid oral dosage forms without the immediate need for complex solubilization technologies (e.g., amorphous solid dispersions).

However, formulation scientists must avoid highly alkaline excipients (e.g., Sodium Carbonate, Magnesium Hydroxide) in the final drug product matrix. As demonstrated by the forced degradation mass balance, the cyclic sulfamide ring is highly prone to base-catalyzed hydrolysis. Maintaining a microenvironmental pH of 4.5 to 6.0 within the tablet matrix will ensure optimal long-term solid-state stability while preserving rapid dissolution kinetics in the gastrointestinal tract.

References

  • Title: Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: Chemical Science, RSC Publishing URL: [Link]

  • Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

Exploratory

Unlocking the Pharmacological Repertoire of Novel Benzoic Acid Derivatives: A Technical Guide to Biological Activities and Drug Discovery Workflows

Introduction: The Privileged Benzoic Acid Scaffold In modern medicinal chemistry, the benzoic acid (BA) core represents a "privileged scaffold"—a versatile structural motif capable of interacting with a multitude of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Benzoic Acid Scaffold

In modern medicinal chemistry, the benzoic acid (BA) core represents a "privileged scaffold"—a versatile structural motif capable of interacting with a multitude of biological targets. Historically derived from gum benzoin, synthetic BA derivatives have evolved from simple food preservatives to sophisticated pharmacophores[1]. By systematically modifying the aromatic ring and the carboxyl moiety, drug development professionals can fine-tune the structure-activity relationship (SAR) to yield potent anticancer, antimicrobial, and anti-inflammatory agents[1].

As application scientists, we must move beyond empirical screening and understand the precise molecular mechanics that govern these interactions. This whitepaper synthesizes recent advancements in the biological evaluation of novel BA derivatives, providing mechanistic insights, quantitative data, and field-proven, self-validating experimental protocols to accelerate your discovery pipelines.

Mechanistic Paradigms of Biological Activity

Oncology: Targeted Apoptosis and DNA Alkylation

The anticancer potential of BA derivatives is primarily driven by their ability to induce programmed cell death (apoptosis) and directly interfere with DNA replication. For instance, novel triazolyl benzoic acid derivatives have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines by triggering the caspase-dependent apoptotic cascade[2]. Furthermore, specific BA mustards, such as tallimustine, act as potent alkylating agents. Unlike traditional agents that target guanine N-7, these novel derivatives selectively alkylate adenine N-3 in thymine-adenine-rich DNA sequences, offering a distinct therapeutic window against resistant tumors.

Apoptosis BA Benzoic Acid Derivative Bax Bax Upregulation BA->Bax Bcl2 Bcl-2 Downregulation BA->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Fig 1: Apoptotic signaling cascade induced by novel benzoic acid derivatives.

Infectious Diseases: Viral Neuraminidase & Bacterial Membrane Disruption

In the realm of infectious diseases, rationally designed BA derivatives serve as highly specific enzyme inhibitors. Structure-based drug design has yielded multi-substituted BA derivatives that act as potent inhibitors of influenza neuraminidase. For example, 4-(acetylamino)-3-guanidinobenzoic acid binds uniquely within the active site of N9 neuraminidase, preventing viral budding and replication[3].

Antibacterial efficacy is often achieved through the synthesis of para-aminobenzoic acid (PABA) analogs and polyhydroxy derivatives (e.g., 3,4,5-trihydroxy benzoic acid). These compounds disrupt the cellular processes of Gram-negative bacteria by exploiting their acidic nature to penetrate and destabilize the bacterial membrane[4][5].

Proteostasis & Neuroprotection: Cathepsin Activation

Emerging research highlights the role of BA derivatives in modulating cellular proteostasis networks, which is critical for anti-aging and neuroprotective therapies. Halogenated BA derivatives isolated from the white-rot fungus Bjerkandera adusta (e.g., 3-chloro-4-methoxybenzoic acid) have been shown to significantly upregulate the autophagy-lysosome pathway (ALP). They act as putative binders and potent activators of cathepsins B and L, facilitating the clearance of misfolded proteins[6].

Quantitative Efficacy Profiles

To benchmark the pharmacological potential of these compounds, the following table consolidates key quantitative metrics across various therapeutic targets.

Compound Class / Specific DerivativePrimary Biological TargetCell Line / EnzymeEfficacy Metric (IC50 / Activation %)Ref
Triazolyl Benzoic Acid (Compound 14)Apoptotic PathwayMCF-7 (Breast Cancer)IC50 = 15.6 µM[2]
Triazolyl Benzoic Acid (Compound 2)Apoptotic PathwayMCF-7 (Breast Cancer)IC50 = 18.7 µM[2]
4-(acetylamino)-3-guanidinobenzoic acidViral NeuraminidaseN9 NeuraminidaseIC50 = 2.5 µM[3]
3-chloro-4-methoxybenzoic acidProteostasis (ALP)Cathepsins B and LActivation = 467.3 ± 3.9%[6]

Self-Validating Experimental Protocols

A robust drug discovery pipeline relies on reproducible, internally validated methodologies. Below are the optimized protocols for synthesizing and biologically evaluating novel BA derivatives. Every step is annotated with the underlying physical or biological causality to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Synthesis and Cyclization of Benzoic Acid Derivatives

This protocol outlines the Ullmann condensation followed by cyclization, a common route for generating complex, biologically active heterocyclic BA derivatives[7].

  • Reactant Assembly: Dissolve equimolar quantities of the bromo-derivative and substituted anthranilic acid in anhydrous Dimethylformamide (DMF).

    • Causality: DMF provides a highly polar, aprotic environment that stabilizes the transition states of the condensation reaction without solvolyzing the nucleophilic reagents.

  • Catalytic Coupling: Add catalytic copper(I) oxide (Cu2O) and potassium carbonate (K2CO3). Reflux under a nitrogen atmosphere for 12 hours.

    • Causality: Cu2O facilitates the Ullmann-type C-N coupling, while K2CO3 acts as a mild base to scavenge the hydrobromic acid byproduct, driving the equilibrium forward. The nitrogen blanket prevents the oxidative degradation of the amine intermediates.

  • Cyclization via POCl3: Isolate the intermediate, resuspend in dry solvent, and add Phosphorus Oxychloride (POCl3) dropwise at 0°C.

    • Causality: POCl3 acts as an aggressive dehydrating and chlorinating agent, forcing the intramolecular cyclization. The 0°C environment is critical to control the highly exothermic nature of the reaction, preventing the formation of tarry byproducts[7].

  • Self-Validation (TLC & NMR): Monitor the reaction continuously via Thin Layer Chromatography (TLC). Post-purification, confirm the disappearance of the broad -NH and -OH stretch in FT-IR, and validate the structural rigidity via 13C-NMR.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

This self-validating protocol assesses the anticancer activity of the synthesized derivatives[2].

  • Cell Seeding: Seed MCF-7 or HCT-116 cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in 5% CO2.

    • Causality: This specific density ensures that the cells remain in the exponential (log) growth phase throughout the 48-hour treatment window. Cells in the plateau phase exhibit altered metabolic rates, skewing the cytotoxicity data.

  • Compound Administration: Dissolve the BA derivatives in DMSO and dilute with culture media to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration in the well is strictly <0.5%.

    • Causality: DMSO concentrations exceeding 0.5% induce solvent-mediated membrane toxicity. Keeping it below this threshold ensures that the observed cell death is exclusively the pharmacological effect of the BA derivative.

  • Positive and Negative Controls (Validation Step): Include wells treated with Doxorubicin (positive control) and vehicle-only (negative control)[2].

    • Causality: Doxorubicin validates the sensitivity of the specific cell passage, while the vehicle control establishes the 100% viability baseline. If the positive control fails to achieve its known IC50, the entire assay plate must be discarded.

  • MTT Cleavage: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the yellow tetrazolium ring to form insoluble purple formazan crystals. This provides a direct, quantifiable colorimetric proxy for cellular respiration and viability.

  • Solubilization and Readout: Aspirate the media, dissolve the formazan in 100 µL of pure DMSO, and measure absorbance at 570 nm using a microplate reader.

Workflow Synth Chemical Synthesis (Ullmann / Cyclization) Purif Purification (Chromatography) Synth->Purif Char Characterization (NMR, FT-IR, MS) Purif->Char Bio In Vitro Screening (MTT / Enzymatic) Char->Bio SAR SAR Analysis & Lead Optimization Bio->SAR SAR->Synth Iterative Refinement

Fig 2: Iterative drug discovery workflow for novel benzoic acid derivatives.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.co.in. Available at: 1

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. preprints.org. Available at: 2

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. acs.org. Available at: 3

  • Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives. primescholars.com. Available at: 4

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. researchgate.net. Available at:5

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. nih.gov. Available at: 6

  • Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. tandfonline.com. Available at: 7

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. preprints.org. Available at: Link

Sources

Foundational

Architectural Design and Synthetic Utility of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary medicinal chemistry, the strategic de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of non-classical bioisosteres is critical for overcoming metabolic liabilities and enhancing target affinity. The compound 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid represents a highly specialized, bifunctional building block. It seamlessly integrates a versatile benzoic acid handle for standard amide couplings with a cyclic sulfamide core (1,2,5-thiadiazolidine 1,1-dioxide)—a proven bioisostere for phosphates, carboxylic acids, and linear sulfonamides.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. This whitepaper dissects the physicochemical properties of this molecule, explains the stereoelectronic causality behind its target interactions, and provides field-proven, self-validating synthetic protocols for incorporating it into novel drug candidates.

Chemical Identity & Physicochemical Profiling

Before deploying this building block in a synthetic campaign, it is imperative to understand its structural parameters. The dual nature of the molecule—featuring both an ionizable carboxylic acid and a weakly acidic cyclic sulfamide NH—dictates its solubility profile and reactivity.

Below is the consolidated quantitative data and chemical identification for this compound:

PropertyValue / Identifier
Chemical Name 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid
CAS Registry Number 1368421-42-4
Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
Canonical SMILES O=C(O)c1cccc(N2CCNS2(=O)=O)c1
Hydrogen Bond Donors 2 (Carboxylic OH, Sulfamide NH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, Sulfamide S=O x2, Carboxylic OH)
Rotatable Bonds 2 (Aryl-C, Aryl-N)

Pharmacophoric Significance of Cyclic Sulfamides

The 1,1-dioxido-1,2,5-thiadiazolidine ring is not merely a structural spacer; it is a highly active pharmacophore. The tetrahedral geometry of the sulfur atom, combined with the two oxygen atoms, creates a dense, multi-directional hydrogen-bond acceptor network. Concurrently, the secondary amine (NH) within the ring serves as a potent, directionally constrained hydrogen-bond donor.

This unique stereoelectronic profile allows the moiety to anchor deeply into polar enzyme pockets. For instance, cyclic sulfamide derivatives have demonstrated profound efficacy in the [1] by mimicking transition states within viral proteases. Furthermore, functionalized variations of this core have been patented as critical modulators of the androgen receptor, highlighting their utility in oncology and endocrinology .

Key binding interactions of the cyclic sulfamide pharmacophore in target pockets.

Advanced Synthetic Methodologies & Workflows

To effectively utilize CAS 1368421-42-4 , chemists must exploit its bifunctionality sequentially. The standard workflow involves first leveraging the carboxylic acid for amide coupling to establish the primary drug scaffold, followed by late-stage N-alkylation of the cyclic sulfamide to fine-tune pharmacokinetic properties.

Synthetic workflow for derivatizing the cyclic sulfamide building block.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causal logic and validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Amide Coupling via HATU Activation

Causality Rationale: The electron-withdrawing nature of the meta-cyclic sulfamide slightly deactivates the benzoic acid system. HATU is explicitly chosen over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole (HOAt) ester, overcoming steric or electronic hindrance. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without quenching the activated ester.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Validation Checkpoint: The reaction mixture must transition from a heterogeneous suspension to a clear, pale-yellow solution within 15 minutes. This visual shift confirms the successful formation of the HOAt active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Analytical Validation: Monitor the reaction via LC-MS. The self-validating metric is the complete disappearance of the starting mass (m/z 241 [M-H]⁻) and the emergence of the product mass. If m/z 241 persists at >5%, the system dictates the addition of 0.2 eq HATU and 0.2 eq amine to drive the equilibrium.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The basic aqueous wash ensures the removal of HOAt and unreacted acid.

Protocol B: Regioselective N-Alkylation of the Cyclic Sulfamide

Causality Rationale: The cyclic sulfamide NH is remarkably acidic (pKa ~ 6.0) due to the strong inductive and resonance (d-p pi bonding) withdrawal from the adjacent SO₂ group. Therefore, strong bases like NaH are unnecessary and actively avoided to prevent side reactions with the newly formed amide. Cesium carbonate (Cs₂CO₃) is selected because the large, highly polarizable Cs⁺ cation loosely coordinates with the nitrogen anion (the "cesium effect"), maximizing its nucleophilicity for rapid alkylation at mild temperatures.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the amide intermediate from Protocol A (1.0 eq) in anhydrous MeCN (0.1 M). Add Cs₂CO₃ (2.0 eq) and stir at 40 °C for 30 minutes.

  • Alkylation: Introduce the alkyl halide (R-X, 1.2 eq) dropwise. Maintain heating at 40 °C for 4 hours.

  • Analytical Validation: Monitor via TLC (EtOAc/Hexane 1:1). The unalkylated starting material will appear as a highly polar streak due to the acidic NH. The self-validating metric for completion is the total disappearance of this streak and the resolution of a tight, less polar product spot.

  • Isolation: Filter the reaction mixture through a Celite pad to remove cesium salts, concentrate the filtrate in vacuo, and purify via preparative HPLC.

References

  • Title: Potent Inhibition of Norwalk Virus by Cyclic Sulfamide Derivatives Source: PubMed Central (NIH) URL: [Link]

  • Title: US10328082B2 - Methods of use and combinations (Androgen Receptor Modulators)

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

An in-depth guide to the synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry, is presented. This document provides a detailed protocol for its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry, is presented. This document provides a detailed protocol for its preparation, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfamide Moiety

The sulfamide functional group is a crucial pharmacophore in modern drug discovery, valued for its ability to act as a non-classical bioisostere of amide and urea functionalities. Its incorporation into molecular scaffolds can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel hydrogen bonding patterns for target engagement. The specific target of this protocol, 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, integrates this privileged sulfamide moiety within a constrained five-membered ring, presenting a unique conformational display of the appended benzoic acid. This structural motif is of significant interest for the development of novel therapeutic agents, potentially targeting a range of biological targets such as proteases and receptors where specific spatial orientation of a carboxylic acid is required for activity.

The synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides, has been approached through various strategies. A common and effective method involves the condensation of a primary amine with a sulfamoylating agent and a carbonyl compound to form the heterocyclic ring. This protocol details a plausible and robust synthetic route to the title compound, leveraging the reaction of 3-aminobenzoic acid with sulfamide and formaldehyde.

Reaction Scheme and Mechanism

The overall transformation involves a one-pot, three-component reaction. The proposed mechanism initiates with the formation of a bis(hydroxymethyl)sulfamide intermediate from the reaction of sulfamide with formaldehyde. Concurrently, the amino group of 3-aminobenzoic acid reacts with formaldehyde to generate a Schiff base or a hydroxymethylamine intermediate. These reactive species then undergo a cyclization reaction, driven by the formation of the stable five-membered ring and the elimination of water, to yield the desired product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Materials and Instrumentation
Reagent/MaterialGradeSupplier
3-Aminobenzoic acidReagentPlus®, 99%Sigma-Aldrich
Sulfamide98%Alfa Aesar
Formaldehyde37 wt. % in H₂O, stabilizedFisher Scientific
Hydrochloric acidACS Reagent, 37%VWR
Ethanol200 proof, absoluteDecon Labs
Ethyl acetateACS GradeEMD Millipore
HexanesACS GradeMacron Fine Chemicals
Anhydrous Magnesium Sulfate99.5%Acros Organics
Deuterated Solvents (e.g., DMSO-d₆)99.9 atom % DCambridge Isotope Laboratories

Instrumentation:

  • Magnetic stir plate with heating capabilities

  • Reflux condenser and appropriate glassware

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Infrared (IR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Synthetic Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobenzoic acid (1.37 g, 10 mmol) and sulfamide (1.06 g, 11 mmol, 1.1 equivalents) in 50 mL of ethanol.

  • Acidification : To the stirred suspension, add concentrated hydrochloric acid (0.5 mL) dropwise.

  • Addition of Formaldehyde : Slowly add formaldehyde solution (1.6 mL, 22 mmol, 2.2 equivalents) to the reaction mixture.

  • Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress should be monitored by TLC (eluent: 1:1 ethyl acetate/hexanes with 1% acetic acid). The reaction is typically complete within 12-24 hours.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification : The crude residue is purified by column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (up to 5% methanol) is recommended. The fractions containing the desired product are collected and combined.

  • Isolation and Characterization : The solvent from the combined fractions is evaporated to yield the pure product as a solid. The solid is dried under vacuum. The final product should be characterized by NMR, IR, and HRMS to confirm its identity and purity.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Mixing Mix in Ethanol with HCl (cat.) 3-Aminobenzoic_Acid->Mixing Sulfamide Sulfamide Sulfamide->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reflux Reflux (80-85 °C, 12-24h) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Final_Product 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid Chromatography->Final_Product Characterization Characterization (NMR, IR, HRMS) Final_Product->Characterization

Caption: Synthetic workflow for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Expected Results and Discussion

The synthesis should yield 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid as a white to off-white solid. The expected yield is in the range of 50-70%, depending on the efficiency of the purification.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, a singlet for the methylene protons of the thiadiazolidine ring, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet between δ 7.5 and 8.2 ppm. The methylene protons (-N-CH₂-N-) are anticipated to be a singlet around δ 4.5-5.0 ppm. The carboxylic acid proton will be a broad singlet at δ > 12 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum should display signals for the carboxylic acid carbonyl (around 167 ppm), the aromatic carbons (in the 120-140 ppm range), and the methylene carbon of the heterocyclic ring (around 50-60 ppm).

  • IR (ATR, cm⁻¹): The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present around 3300-2500 cm⁻¹, and the C=O stretch of the carboxylic acid will appear around 1700 cm⁻¹.

  • HRMS (ESI): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the product (C₉H₁₀N₂O₄S).

The successful synthesis and characterization of this molecule provide a valuable building block for the construction of more complex molecules for drug discovery programs. The protocol is robust and can likely be adapted for the synthesis of analogous compounds by varying the starting aminobenzoic acid.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the temperature is maintained.
Inactive reagentsUse fresh formaldehyde solution and ensure the purity of other starting materials.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. A different solvent system or the use of a different stationary phase may be necessary.
Product instabilityAcid-catalyzed decompositionDuring work-up, avoid prolonged exposure to strong acids. Neutralize the reaction mixture before solvent evaporation if necessary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.

References

  • de la Torre, B. G.; Albericio, F. The Pharmaceutical Industry in 2021: A Look into the Future. Molecules2022 , 27, 1. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57, 10257–10274. [Link]

  • Pochon, S.; Toth, E.; Bu, L.; et al. N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules2005 , 10, 1387-1403. [Link]

  • Tome, A. M. C.; Silva, A. M. S. The Synthesis of 1,2,5-Thiadiazoles. In Modern Synthesis of Nitrogen-Containing Heterocycles; John Wiley & Sons, Ltd, 2018; pp 1–32. [Link]

Application

Harnessing the Potential of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid as a Bifunctional Molecular Probe

An Application & Protocol Guide for Researchers Abstract This guide details the theoretical framework and practical applications of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid as a novel molecular probe for res...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide for Researchers

Abstract

This guide details the theoretical framework and practical applications of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid as a novel molecular probe for researchers in chemical biology and drug development. We posit that this compound possesses a unique bifunctional architecture: a reactive cyclic sulfamide moiety for covalent targeting of protein nucleophiles, and a benzoic acid component that may offer intrinsic fluorescence or serve as a versatile chemical handle. This document provides a scientific rationale for its use, drawing parallels with well-established sulfonyl-based probes, and presents detailed protocols for its application in activity-based protein profiling (ABPP) and target engagement studies.

Introduction: A Probe with Dual Functionality

The quest for molecular probes that can elucidate protein function, identify therapeutic targets, and validate drug-target engagement is a cornerstone of modern chemical biology. We introduce 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, a compound engineered at the intersection of two powerful chemical motifs.

  • The "Warhead": 1,1-Dioxido-1,2,5-thiadiazolidine. This cyclic sulfamide ring is the reactive component of the probe. The sulfonyl group (SO₂) is a key feature in a class of "privileged" electrophiles used in chemical biology.[1] Similar to sulfonyl fluorides, this moiety is hypothesized to covalently react with a range of nucleophilic amino acid residues within protein binding sites, including serine, lysine, and histidine.[2][3] This covalent and irreversible binding mechanism is ideal for activity-based protein profiling and target identification. The cyclic nature of the sulfamide may impose conformational constraints that enhance selectivity compared to linear sulfonyl probes.

  • The "Reporter" and "Handle": Benzoic Acid. The benzoic acid moiety offers two potential functionalities. Firstly, certain benzoic acid derivatives exhibit environmentally sensitive fluorescence, making them useful for monitoring binding events.[4][5] Secondly, the carboxylic acid group provides a convenient chemical handle for conjugation to other reporter tags, such as biotin for affinity purification or larger fluorophores for enhanced imaging capabilities.

This guide will provide the foundational knowledge and step-by-step protocols to empower researchers to explore the utility of this promising molecular probe.

Scientific Rationale and Mechanistic Insights

The proposed utility of this probe is grounded in the established principles of covalent chemical biology and fluorescence spectroscopy.

The Chemistry of Covalent Targeting

Sulfonyl-containing compounds are a cornerstone of covalent probe design.[6] Their efficacy stems from a balance of stability in aqueous environments and reactivity towards protein nucleophiles. The central sulfur atom in the 1,1-dioxido-1,2,5-thiadiazolidine moiety is highly electrophilic, making it susceptible to nucleophilic attack by amino acid side chains.

This reaction, often termed "sulfonyl exchange," has been extensively documented for sulfonyl fluorides, which target a broad range of amino acids beyond just cysteine.[2] The reaction is particularly effective for serine proteases, where the probe can mimic a substrate and form a stable covalent bond with the active site serine.[1] The proximity of basic residues like histidine or lysine in a binding pocket can further enhance reactivity by deprotonating the attacking nucleophile.[2]

cluster_0 Mechanism of Covalent Modification Probe Probe (Thiadiazolidine Dioxide) Complex Transient Non-Covalent Complex Probe->Complex Binding Protein Protein Target (e.g., Serine, Lysine, Histidine) Protein->Complex Covalent_Adduct Stable Covalent Adduct (Probe-Protein) Complex->Covalent_Adduct Nucleophilic Attack (Sulfonyl Exchange)

Caption: Proposed mechanism of covalent protein labeling.

Fluorescence as a Readout

Benzoic acid and its derivatives can serve as fluorescent reporters.[4][7] The fluorescence of such molecules is often quenched in aqueous solutions but can be significantly enhanced upon binding to the hydrophobic pocket of a protein.[5] This "turn-on" fluorescence provides a direct method for measuring binding affinity and kinetics. The key photophysical properties to characterize for this probe would be its absorption and emission spectra, quantum yield, and sensitivity to solvent polarity.

Application Protocols

The following protocols are designed as starting points for researchers. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific protein targets and experimental systems.

Protocol 1: Activity-Based Protein Profiling (ABPP) of a Serine Protease

This protocol describes the use of the probe to label a model serine protease, such as Trypsin, in a purified system.

Objective: To demonstrate covalent modification of a target protein.

Materials:

  • 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (Probe)

  • Trypsin (from bovine pancreas)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner or UV transilluminator

Procedure:

  • Probe Stock Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.

  • Protein Preparation: Prepare a 1 mg/mL (approx. 43 µM) solution of Trypsin in PBS.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add 22 µL of the Trypsin solution.

    • To the experimental tube, add 2.5 µL of the 10 mM probe stock solution (final concentration ~1 mM).

    • To the negative control tube, add 2.5 µL of DMSO.

    • Incubate all tubes at 37°C for 60 minutes.

  • Competition Control (Optional but Recommended):

    • Pre-incubate a separate aliquot of Trypsin with a known inhibitor (e.g., PMSF at 2 mM) for 30 minutes at 37°C.

    • Add the probe as in step 3 and incubate for a further 60 minutes.

  • Sample Preparation for SDS-PAGE:

    • Add 8.3 µL of 4x Laemmli sample buffer to each reaction tube.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Visualization:

    • Load 15 µL of each sample onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Visualize the gel using an in-gel fluorescence scanner (if the probe is fluorescent, using an excitation wavelength determined from its spectral properties) or a UV transilluminator. A band corresponding to the molecular weight of Trypsin should be visible in the probe-treated lane and absent or significantly reduced in the control and competitor lanes.

Data Interpretation:

SampleExpected OutcomeRationale
Trypsin + Probe Fluorescent band at ~23 kDaCovalent labeling of Trypsin by the probe.
Trypsin + DMSO No fluorescent bandDemonstrates that fluorescence is probe-dependent.
Trypsin + Competitor + Probe Reduced or no fluorescent bandShows that labeling occurs at the active site.
Protocol 2: Fluorometric Assay for Target Engagement

This protocol outlines how to measure the binding of the probe to a target protein by monitoring changes in fluorescence.

Objective: To determine the binding affinity (Kd) of the probe for a target protein.

Materials:

  • Probe stock solution (as in Protocol 1)

  • Purified target protein of known concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Fluorometer and microplates or cuvettes

Procedure:

  • Determine Optimal Excitation/Emission Wavelengths:

    • Scan the fluorescence of a dilute solution of the probe in both the assay buffer and a nonpolar solvent (e.g., dioxane) to determine the excitation and emission maxima and to assess solvatochromic effects.[5]

  • Binding Assay:

    • Prepare a series of dilutions of the target protein in the assay buffer.

    • In a microplate, add a fixed concentration of the probe (e.g., 1-5 µM) to each well.

    • Add the varying concentrations of the target protein to the wells. Include a "probe only" control.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity in each well using the pre-determined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the "probe only" control from all readings.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Advanced Application: Target Identification Workflow

For unbiased discovery of protein targets in a complex biological sample (e.g., cell lysate), a modified version of the probe containing a bio-orthogonal handle (e.g., an alkyne or azide) is required. This allows for subsequent "click" chemistry conjugation to a reporter tag like biotin.

cluster_1 Target Identification Workflow Lysate Cell Lysate (Proteome) Labeling Covalent Labeling Lysate->Labeling Probe Alkyne-Probe Probe->Labeling Click Biotin-Azide + Click Chemistry Labeling->Click PullDown Streptavidin Beads (Affinity Capture) Click->PullDown Wash Wash Unbound Proteins PullDown->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest MS LC-MS/MS Analysis Digest->MS Identify Target Protein Identification MS->Identify

Sources

Method

Experimental design for testing the antimicrobial activity of novel thiadiazole derivatives.

Application Note & Protocol: Experimental Design for Testing the Antimicrobial Activity of Novel Thiadiazole Derivatives Introduction: Mechanistic Rationale & Target Profiling Thiadiazole and its derivatives (e.g., 1,3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Experimental Design for Testing the Antimicrobial Activity of Novel Thiadiazole Derivatives

Introduction: Mechanistic Rationale & Target Profiling

Thiadiazole and its derivatives (e.g., 1,3,4-thiadiazole) represent a highly versatile heterocyclic nucleus in medicinal chemistry, characterized by a sulfur atom and a two-electron donor nitrogen system[1]. The mesoionic character of these five-membered rings allows them to easily cross cellular membranes and interact strongly with biological targets[1]. Recent structural optimizations—such as the addition of halogenated, nitro, or amino groups—have significantly enhanced their interaction with bacterial cell membranes, DNA gyrase, and RNA polymerase[2]. Furthermore, thiadiazole metal complexes have been shown to disrupt bacterial cell wall integrity and modulate defense enzyme activities[3].

Because thiadiazole derivatives exhibit multi-target mechanisms, an empirical, self-validating experimental design is required to accurately assess their antimicrobial efficacy. This guide outlines a robust, tiered screening protocol designed to transition novel thiadiazole compounds from primary susceptibility testing to advanced pharmacodynamic profiling.

MoA T Thiadiazole Derivatives M Cell Membrane Disruption T->M Lipophilic interaction D DNA Gyrase & RNA Polymerase Inhibition T->D Enzyme binding W Cell Wall Synthesis Interference T->W Protein interference C Bactericidal Effect (Cell Death) M->C D->C W->C

Caption: Mechanistic pathways of thiadiazole derivatives leading to bacterial cell death.

Primary Screening: Broth Microdilution Assay (MIC Determination)

Causality & Design Principles: The Minimum Inhibitory Concentration (MIC) assay is the foundational step in antimicrobial screening. We utilize the Broth Microdilution method in Cation-Adjusted Mueller-Hinton Broth (CAMHB) as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4]. CAMHB is critical because standardized levels of calcium and magnesium ions ensure consistent bacterial growth and membrane permeability, preventing artificial skewing of MIC values.

Self-Validating System: To ensure trustworthiness, every assay plate must act as a self-contained validation system by including:

  • Growth Control: Broth + Inoculum (Verifies baseline bacterial viability).

  • Sterility Control: Broth only (Verifies media sterility).

  • Solvent Control: Broth + Inoculum + DMSO at the maximum experimental concentration (Ensures the solvent is not causing growth inhibition; final DMSO must be ≤1% v/v).

  • Positive Control: Standardized antibiotic (e.g., Ciprofloxacin) with known MIC ranges for the test strain (Validates assay sensitivity).

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the synthesized thiadiazole derivative in 100% DMSO to create a 10 mg/mL stock solution. Dilute in CAMHB to achieve a starting working concentration (e.g., 512 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working thiadiazole solution to column 1. Perform two-fold serial dilutions from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield ~ 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (except the sterility control), resulting in a final well volume of 100 µL and a final bacterial concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plate at 37°C for 16–20 hours. Determine the MIC as the lowest concentration of the thiadiazole derivative that completely inhibits visible bacterial growth.

Secondary Screening: Time-Kill Kinetics Assay

Causality & Design Principles: While MIC determines potency, it cannot distinguish between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity[5]. The Time-Kill Kinetics assay evaluates the pharmacodynamic properties of the novel agent by determining the rate and extent of bacterial killing over time[6]. Testing is typically performed at multiples of the MIC (e.g., 1×, 2×, and 4× MIC) using bacteria in the mid-logarithmic growth phase, as actively dividing cells are most susceptible to membrane and cell-wall active agents like thiadiazoles.

TimeKill A Prepare Inoculum (Mid-log phase) B Drug Exposure (1x, 2x, 4x MIC) A->B C Aliquoting (0, 2, 4, 8, 24h) B->C D Serial Dilution & Plating C->D E CFU Counting & Log Reduction D->E

Caption: Step-by-step workflow for the time-kill kinetics assay.

Step-by-Step Protocol:

  • Preparation of Test Tubes: Prepare sterile glass culture tubes containing CAMHB supplemented with the thiadiazole derivative at 1×, 2×, and 4× the predetermined MIC[6]. Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with a mid-log phase bacterial suspension to achieve a final starting concentration of approximately 5×105 to 1×106 CFU/mL[6].

  • Incubation & Sampling: Incubate the tubes in a shaking incubator (150 rpm) at 37°C. At predefined time intervals (0, 2, 4, 8, and 24 hours), vortex the tubes and aseptically remove a 100 µL aliquot[6].

  • Dilution & Plating: Perform 10-fold serial dilutions of each aliquot in sterile Phosphate-Buffered Saline (PBS). Plate 100 µL of the appropriate dilutions onto TSA plates and spread evenly[6].

  • Quantification: Incubate the agar plates at 37°C for 18–24 hours. Count colonies on plates yielding 30–300 colonies. Calculate the CFU/mL for each time point[6].

  • Interpretation: Plot log10​ CFU/mL against time. A reduction of ≥3log10​ CFU/mL (99.9% kill) from the initial inoculum is defined as bactericidal activity, whereas a reduction of <3log10​ CFU/mL indicates bacteriostatic activity[6].

Data Presentation & Interpretation

To facilitate comparative analysis, all quantitative data derived from the primary and secondary screens must be synthesized into structured formats. Below is a representative data table comparing hypothetical thiadiazole derivatives (TD-1, TD-2) against a standard control.

Table 1: Representative Antimicrobial Profile of Thiadiazole Derivatives

CompoundTarget StrainMIC (µg/mL)MBC (µg/mL)Time-Kill Result (at 4× MIC, 24h)Activity Classification
TD-1 S. aureus (MRSA)4.08.0-3.5 log10​ reductionBactericidal
TD-1 E. coli16.0>64.0-1.2 log10​ reductionBacteriostatic
TD-2 S. aureus (MRSA)2.02.0-4.1 log10​ reductionFast-acting Bactericidal
Ciprofloxacin S. aureus (MRSA)0.51.0-4.5 log10​ reductionBactericidal
DMSO (1%) S. aureus / E. coliN/AN/A+3.0 log10​ increase (Growth)Non-inhibitory (Control)

Note: The superior efficacy of TD-2 against Gram-positive MRSA aligns with established literature suggesting that specific functionalization of the thiadiazole ring enhances direct contact with thicker cell membranes[2].

References

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedicopublishers.com.
  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Kuey.net.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Combined Proteomics and Transcriptomics Analysis: Revealing the Antibacterial Mechanism of 1,3,4-Thiadiazole Metal Complexes. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel chemical library comprised of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid analogues. As this is a novel scaffold, this guide emphasizes the fundamental principles of developing a robust screening cascade, from initial assay design and validation to hit confirmation and preliminary structure-activity relationship (SAR) analysis. We will explore various assay formats, data analysis techniques, and automation strategies to enable the efficient identification of bioactive compounds within this library. This document is intended to serve as a practical resource for researchers embarking on screening campaigns for new chemical entities.

Introduction: The Rationale for Screening 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Analogues

The 1,2,5-thiadiazolidine 1,1-dioxide core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its potential to engage in various biological interactions. The incorporation of a benzoic acid moiety suggests potential interactions with targets that recognize carboxylate groups, such as certain enzymes and receptors. The exploration of a library of analogues based on this core scaffold is a rational approach to discovering novel modulators of biological pathways.[1][2][3][4] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that can be further optimized into lead compounds.[5][6][7][8]

This guide will use a hypothetical target, a novel human protease implicated in inflammatory diseases, to illustrate the development of a screening campaign for this unique chemical library. The principles and protocols outlined herein are, however, broadly applicable to various target classes and assay formats.

Pre-Screening Considerations: Laying the Foundation for a Successful Campaign

Before embarking on a full-scale HTS campaign, several critical preparatory steps must be undertaken to ensure the quality and reliability of the data generated.

Compound Library Management and Quality Control

The integrity of the screening library is paramount. Proper compound management ensures the stability, purity, and accurate concentration of the test compounds.[9][10][11]

  • Solubilization and Plating: Compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. These are then formatted into microtiter plates (e.g., 384-well or 1536-well) for screening.[10][12]

  • Quality Control (QC): A subset of the library should be subjected to QC analysis to confirm identity and purity, often using techniques like LC-MS.[10][11]

  • Storage and Handling: Compound plates should be stored in a controlled environment (e.g., low temperature, low humidity) to prevent degradation.[9] Automation systems are often employed for compound retrieval and handling to minimize freeze-thaw cycles and human error.[9][13]

Target Protein/Enzyme Preparation and Validation

For a biochemical screen, the purity and activity of the target protein are critical.

  • Expression and Purification: The target protease should be expressed (e.g., in a bacterial or mammalian system) and purified to a high degree.

  • Activity Validation: The enzymatic activity of the purified protease needs to be confirmed using a low-throughput, well-characterized assay. Kinetic parameters such as Km and Vmax for the substrate should be determined.

Assay Development and Optimization: Choosing the Right Tool for the Job

The selection and optimization of the screening assay are crucial for the success of the HTS campaign.[14] The goal is to develop a robust, sensitive, and cost-effective assay that is amenable to automation.[5][15]

Selection of Assay Format

Several assay formats can be employed for HTS, each with its own advantages and disadvantages.[14][16] For a protease target, common choices include:

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity and versatility.[17][18][19][20] A common approach for proteases is to use a fluorogenic substrate that becomes fluorescent upon cleavage.

  • Luminescence-Based Assays: These assays offer high sensitivity and low background signals.[21][22][23] For proteases, a pro-luciferin substrate can be used, which is converted to luciferin upon cleavage, leading to light emission in the presence of luciferase.

  • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance assays can be simple and cost-effective.[24] They are suitable for enzymes that produce a chromogenic product.

For our hypothetical protease screen, we will proceed with a fluorescence intensity (FI)-based assay due to its high sensitivity and widespread availability of reagents and instrumentation.[20]

Protocol: Development of a Fluorescence Intensity-Based Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that maintains the optimal pH and ionic strength for the target protease's activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Protease Stock Solution: Dilute the purified protease to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within a reasonable incubation time.

    • Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in DMSO to create a high-concentration stock.

    • Positive Control: A known inhibitor of the protease (if available) or a general protease inhibitor.

    • Negative Control: DMSO at the same final concentration as the compound wells.

  • Assay Miniaturization and Optimization:

    • Transition the assay from a 96-well format to a higher-density format (e.g., 384-well) to reduce reagent consumption and increase throughput.[12][25]

    • Optimize the concentrations of the protease and substrate to achieve a good signal-to-background ratio.

    • Determine the optimal incubation time that allows for linear substrate conversion.

    • Assess the tolerance of the assay to DMSO.

Assay Validation: Ensuring Data Quality

Before initiating the primary screen, the assay must be validated to ensure its robustness and reliability.[26] The key statistical parameter for this is the Z'-factor .[27][28][29]

  • Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Interpretation of Z'-Factor:

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25][27][28]

    • A Z'-factor between 0 and 0.5 suggests a marginal assay that may require further optimization.[28]

    • A Z'-factor less than 0 indicates an unreliable assay.[27][28]

Table 1: Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the separation between the distributions of the positive and negative controls.≥ 0.5[12][25][27]
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.≥ 10 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data.≤ 10% for both positive and negative controls

High-Throughput Screening Workflow

The HTS workflow involves the automated execution of the validated assay against the entire compound library.[5][8]

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Compound_Library Compound Library Management Dispensing Automated Dispensing Compound_Library->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary Screen
  • Plate Preparation:

    • Use an automated liquid handler to dispense a small volume (e.g., 50 nL) of each compound from the library plates into the wells of 384-well assay plates.[10]

    • Designate specific columns for positive and negative controls on each plate.

  • Reagent Addition:

    • Add the protease solution to all wells of the assay plates using a dispenser.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Incubation:

    • Incubate the assay plates at a controlled temperature for the predetermined optimal time.

  • Signal Detection:

    • Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification

The raw data from the plate reader needs to be processed and analyzed to identify "hits."[12]

  • Data Normalization: Normalize the data on a per-plate basis using the positive and negative controls to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.

  • Hit Selection: Define a hit threshold, typically based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[12] Compounds that meet this criterion are considered primary hits.

Hit Confirmation and Follow-up Studies

Primary hits from the HTS campaign require further validation to eliminate false positives and to confirm their activity.[30]

Hit Confirmation
  • Re-testing: Cherry-pick the primary hits from the original library plates and re-test them in the primary assay to confirm their activity.[12]

  • Orthogonal Assays: Test the confirmed hits in a different assay format (e.g., a luminescence-based assay) that measures the same biological activity but through a different detection method.[30][31] This helps to eliminate compounds that interfere with the primary assay technology.

Dose-Response Analysis
  • Perform dose-response experiments for the confirmed hits to determine their potency (e.g., IC50 value).[25] This involves testing the compounds over a range of concentrations.

Preliminary Structure-Activity Relationship (SAR) Analysis
  • Analyze the chemical structures of the confirmed hits to identify any emerging structure-activity relationships.[12] This can provide valuable information for the subsequent lead optimization phase.

Diagram 2: Hit Triage Cascade

Hit_Triage Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Dose_Response Dose-Response (IC50) Orthogonal_Assay->Dose_Response SAR_Analysis Preliminary SAR Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for confirming and prioritizing hits from an HTS campaign.

Conclusion

The high-throughput screening of a novel chemical library, such as the 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid analogues, is a complex but powerful approach for identifying new bioactive compounds. A successful HTS campaign relies on careful planning, robust assay development and validation, and a systematic hit confirmation process. The protocols and guidelines presented in this document provide a framework for conducting such a screen, with the ultimate goal of discovering promising starting points for drug discovery programs.[32]

References

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Retrieved from [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127–136. Retrieved from [Link]

  • Wang, B., & Li, M. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 582-597. Retrieved from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). Compound Management. Retrieved from [Link]

  • American Chemical Society. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound management for quantitative high-throughput screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]

  • Harrison, R. K., & Grant, S. K. (2001). Simple absorbance-based assays for ultra-high-throughput screening. Journal of biomolecular screening, 6(1), 31-36. Retrieved from [Link]

  • Burns, D. J., Alder, E., Fan, Y. H., McKeegan, E., Warrior, U., & Beutel, B. (1998, April). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. In Systems and Technologies for Clinical Diagnostics and Drug Discovery (Vol. 3259, pp. 13-21). SPIE. Retrieved from [Link]

  • Fan, F., & Wood, K. (2007). Bioluminescent assays for high-throughput screening. Assay and drug development technologies, 5(1), 127-136. Retrieved from [Link]

  • Broad Institute. (n.d.). Fluorescence-based assays. Retrieved from [Link]

  • Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Slouka, C., Miller, M. R., & May, J. M. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug design, development and therapy, 11, 2761–2771. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • University of Oxford Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. Retrieved from [Link]

  • Wagner, B. K. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 22(5), 499-511. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • Glick, M., & White, A. (2024). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. Retrieved from [Link]

  • Baur, B., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from [Link]

  • Lazo, J. S., Sharlow, E. R., & Wipf, P. (2014). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Journal of biomolecular screening, 19(5), 635–643. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Strategies for Hit Identification in Drug Discovery. Retrieved from [Link]

  • Singh, S., et al. (2025). High-throughput screening identifies novel chemical scaffolds targeting Leishmania donovani parasites. World Journal of Microbiology and Biotechnology, 41(7), 247. Retrieved from [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Compound Management. Retrieved from [Link]

  • Macor, J. E., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of medicinal chemistry, 37(19), 3023–3032. Retrieved from [Link]

  • Patel, S. B., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience, 13(1), 19. Retrieved from [Link]

  • Belwal, C. K., & Joshi, K. A. (2013). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. International Journal of ChemTech Research, 5(5), 2329-2335. Retrieved from [Link]

  • El-Gendy, B. E., et al. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Molbank, 2024(1), m1774. Retrieved from [Link]

  • Desai, N. C., & Trivedi, P. B. (2011). Synthesis and Characterization of Biologically Significant 3-(2-Oxo-1,2,dihydroindol-3-ylideneamino)-3H-benzo[d][9][17][21]triazin-4-ones. E-Journal of Chemistry, 8(1), 229-234. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Testing the Efficacy of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid in In Vivo Experimental Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides detailed application notes and protocols for evaluating the therapeutic effic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides detailed application notes and protocols for evaluating the therapeutic efficacy of the novel compound, 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid. Based on the structural characteristics of its core moiety, which is related to known inhibitors of serine proteases and other biologically active thiazolidinone derivatives, this compound is hypothesized to possess significant anti-inflammatory and neuroprotective properties.[1][2][3] To rigorously test this hypothesis, we present two robust, well-validated, and clinically relevant in vivo experimental models: the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model and the Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia. This guide offers a comprehensive framework, from the scientific rationale behind model selection to detailed, step-by-step protocols for execution and data analysis, ensuring both scientific integrity and reproducibility.

Introduction: Scientific Rationale and Therapeutic Potential

The core structure of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid contains a 1,2,5-thiadiazolidine 1,1-dioxide scaffold. Related compounds, such as 1,2,5-thiadiazolidin-3-one 1,1 dioxide, have been identified as potent inhibitors of (chymo)trypsin-like serine proteases, including human leukocyte elastase, a key mediator in inflammatory processes.[1][2] Furthermore, the broader class of thiazolidinone-containing compounds has demonstrated a wide array of pharmacological activities.[3][4][5] This positions our test compound as a promising candidate for mitigating pathological conditions with a significant inflammatory component.

Neuroinflammation is a critical factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7] Similarly, the inflammatory cascade following an ischemic stroke is a major contributor to secondary brain injury and long-term neurological deficits.[8][9] Therefore, a compound with potent anti-inflammatory properties could offer significant therapeutic benefits in these contexts.

To this end, we have selected two gold-standard animal models:

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model mimics systemic infection-induced neuroinflammation and allows for the specific evaluation of the compound's ability to suppress the inflammatory response in the central nervous system (CNS).[6][10][11]

  • Middle Cerebral Artery Occlusion (MCAO): This model of focal ischemic stroke is highly relevant to the clinical scenario and enables the assessment of the compound's neuroprotective effects in the context of ischemia-reperfusion injury.[8][9][12][13]

The following sections will provide a detailed guide to implementing these models for the rigorous evaluation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Experimental Model 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is a well-established and reproducible method for inducing a robust inflammatory response in the CNS.[6][10][11] Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on microglia, the resident immune cells of the brain.[6][11] This activation triggers the release of pro-inflammatory cytokines and other inflammatory mediators, leading to neuroinflammation.[6][11]

Scientific Justification

The LPS-induced neuroinflammation model is ideal for assessing the direct anti-inflammatory effects of the test compound in the CNS, independent of other complex disease pathologies.[7] It allows for the precise measurement of key inflammatory markers and the evaluation of the compound's ability to modulate microglial activation.

Experimental Workflow

Caption: Workflow for LPS-Induced Neuroinflammation Model.

Detailed Protocol

2.3.1. Animals

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

2.3.2. Experimental Groups

GroupTreatmentLPS (0.5 mg/kg, i.p.)
1VehicleNo
2VehicleYes
3Test Compound (Low Dose)Yes
4Test Compound (Mid Dose)Yes
5Test Compound (High Dose)Yes
6Positive Control (e.g., Dexamethasone)Yes

2.3.3. Reagent Preparation

  • Test Compound: Dissolve 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare fresh daily.

  • LPS: Dissolve Lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline.

2.3.4. Procedure

  • Baseline Measurements: Perform baseline behavioral tests (e.g., open field test for general activity) 24 hours before treatment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses.

  • LPS Induction: One hour after compound administration, inject LPS (0.5 mg/kg) intraperitoneally (i.p.). The control group receives a saline injection.

  • Post-Induction Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Behavioral Assessment: At 24 hours post-LPS injection, repeat behavioral testing to assess for inflammation-induced deficits.

  • Tissue Collection: Immediately following the final behavioral test, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Brain Extraction: Perfuse animals transcardially with ice-cold phosphate-buffered saline (PBS). Extract the brain and dissect the hippocampus and cortex. One hemisphere can be snap-frozen in liquid nitrogen for biochemical analysis, and the other fixed in 4% paraformaldehyde for histology.

Efficacy Endpoints and Data Analysis
EndpointMethodExpected Outcome with Efficacious Compound
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) ELISA or qPCR on brain homogenatesSignificant reduction compared to Vehicle + LPS group
Microglial Activation Immunohistochemistry (Iba1, CD68 staining)Reduced Iba1 and CD68 immunoreactivity and less amoeboid morphology
Inflammatory Enzyme Expression (iNOS, COX-2) Western Blot or qPCR on brain homogenatesDecreased protein or mRNA levels
Sickness Behavior Open Field Test (reduced locomotion)Attenuation of LPS-induced reduction in activity
Cognitive Function Y-maze or Morris Water MazeAmelioration of LPS-induced cognitive deficits

Statistical Analysis: Data should be analyzed using one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant.

Experimental Model 2: Middle Cerebral Artery Occlusion (MCAO) for Focal Cerebral Ischemia

The MCAO model is the most widely used animal model for ischemic stroke, as it closely mimics the clinical condition in humans.[8][9][12][13] It involves the occlusion of the middle cerebral artery, leading to a reproducible infarct in the cortex and striatum.[8][13]

Scientific Justification

This model allows for the evaluation of the compound's neuroprotective effects, which may include anti-inflammatory, anti-apoptotic, and anti-oxidant mechanisms. It provides a more complex and clinically relevant setting to assess the therapeutic potential of the test compound beyond its anti-inflammatory properties. The use of a transient occlusion followed by reperfusion also mimics the situation in many stroke patients who receive thrombolytic therapy.[8][13]

Experimental Workflow

Caption: Workflow for the MCAO Stroke Model.

Detailed Protocol

3.3.1. Animals

  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Housing and Acclimatization: As described for the LPS model.

3.3.2. Experimental Groups

GroupTreatmentMCAO
1Sham Operation + VehicleNo
2MCAO + VehicleYes
3MCAO + Test Compound (Low Dose)Yes
4MCAO + Test Compound (Mid Dose)Yes
5MCAO + Test Compound (High Dose)Yes
6MCAO + Positive Control (e.g., NXY-059 - historical)Yes

3.3.3. Surgical Procedure (Intraluminal Filament Method)

  • Anesthesia: Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

  • Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C with a heating pad. Make a midline cervical incision.

  • Vessel Exposure: Carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA and the CCA. Insert a silicone-coated monofilament (e.g., 4-0) through an incision in the CCA and advance it up the ICA until it blocks the origin of the MCA.

  • Confirmation: A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • Duration: Maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion.

  • Closure: Close the incision and allow the animal to recover from anesthesia.

  • Sham Operation: Perform the same surgical procedure without advancing the filament to occlude the MCA.

3.3.4. Compound Administration

The timing of administration is critical. The compound can be given before, during, or after MCAO to model prophylactic or therapeutic intervention.

Efficacy Endpoints and Data Analysis
EndpointMethodExpected Outcome with Efficacious Compound
Neurological Deficit Score 5-point scale (e.g., Longa scale)Significant reduction in neurological score
Infarct Volume 2,3,5-Triphenyltetrazolium chloride (TTC) staining of brain slicesReduced infarct volume compared to Vehicle + MCAO group
Motor Function Rotarod test, cylinder test, corner testImproved motor performance and coordination
Blood-Brain Barrier Integrity Evans Blue extravasationReduced dye leakage into the brain parenchyma
Neuronal Apoptosis TUNEL staining or Caspase-3 immunohistochemistryDecreased number of apoptotic cells in the penumbra

Statistical Analysis: Neurological scores can be analyzed using non-parametric tests (e.g., Kruskal-Wallis). Infarct volume and other quantitative data should be analyzed using ANOVA as described previously.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental outcomes, the following measures are essential:

  • Randomization and Blinding: Animals must be randomly assigned to experimental groups. All assessments (behavioral, neurological, and histological) should be performed by an investigator blinded to the treatment conditions.

  • Physiological Monitoring: During surgery, continuously monitor key physiological parameters such as body temperature, heart rate, and blood pressure.

  • Model Validation: In the MCAO model, confirm successful occlusion and reperfusion using laser Doppler flowmetry. In the LPS model, confirm the induction of inflammation in the vehicle-treated group through cytokine analysis.

  • Dose-Response Relationship: The inclusion of multiple doses of the test compound allows for the determination of a dose-response relationship, which strengthens the evidence for efficacy.

  • Positive Controls: The use of a known effective compound (if available and ethically justifiable) helps to validate the experimental model and provides a benchmark for the efficacy of the test compound.

Conclusion

The in vivo models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid. By systematically assessing its anti-inflammatory and neuroprotective properties in these well-characterized and clinically relevant models, researchers can generate the high-quality data necessary to advance this promising compound through the drug development pipeline. Adherence to the principles of scientific integrity, including randomization, blinding, and rigorous statistical analysis, is paramount for obtaining reliable and translatable results.

References

  • Rodent models of neuroinflammation for Alzheimer's disease - PMC - NIH. (n.d.). Retrieved from [Link]

  • Middle Cerebral Artery Occlusion Model | JoVE Journal. (2010, December 22). Retrieved from [Link]

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (2024, February 8). Retrieved from [Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023, June 29). Retrieved from [Link]

  • Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice. (2011, May 8). Retrieved from [Link]

  • Middle Cerebral Artery Occlusion (MCAO) Mouse Models - Biocytogen. (n.d.). Retrieved from [Link]

  • In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC. (n.d.). Retrieved from [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. - F1000Research. (2021, March 26). Retrieved from [Link]

  • Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - MDPI. (2022, May 12). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5). Retrieved from [Link]

  • PsychoGenics Offers the Middle Cerebral Artery Occlusion (MCAO) Stroke Model. (2026, March 3). Retrieved from [Link]

  • Modelling neuroinflammatory phenotypes in vivo - PMC - NIH. (n.d.). Retrieved from [Link]

  • Preclinical Stroke/Cerebral Ischemic Research Models. (n.d.). Retrieved from [Link]

  • A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC. (n.d.). Retrieved from [Link]

  • Neuroinflammation - Scantox | CRO. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. (n.d.). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). Retrieved from [Link]

  • Neuroprotective agents for clinical trials in ALS - Neurology.org. (n.d.). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. (n.d.). Retrieved from [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. (n.d.). Retrieved from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods - Frontiers. (n.d.). Retrieved from [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - Semantic Scholar. (2015, November 2). Retrieved from [Link]

  • Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs - PubMed. (2005, June 15). Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed. (2022, August 26). Retrieved from [Link]

  • Animal models of stroke: do they have value for discovering neuroprotective agents? - PubMed. (2003, August 15). Retrieved from [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC. (n.d.). Retrieved from [Link]

  • Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge - bioRxiv.org. (2022, November 22). Retrieved from [Link]

  • 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases - PubMed. (n.d.). Retrieved from [Link]

  • 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases - PubMed. (2001, January 1). Retrieved from [Link]

  • Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. (n.d.). Retrieved from [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022, October 18). Retrieved from [Link]

  • US8653103B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[D][10][14]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid - Google Patents. (n.d.). Retrieved from

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). Retrieved from [Link]

  • 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide - MDPI. (2024, February 12). Retrieved from [Link]

Sources

Application

Use of 1,2,5-thiadiazole derivatives in the development of anti-inflammatory agents.

Application Note: 1,2,5-Thiadiazole Derivatives as Modulators of Inflammatory Pathways: Mechanistic Insights and Screening Protocols Introduction & Mechanistic Overview The 1,2,5-thiadiazole ring is a highly versatile, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,2,5-Thiadiazole Derivatives as Modulators of Inflammatory Pathways: Mechanistic Insights and Screening Protocols

Introduction & Mechanistic Overview

The 1,2,5-thiadiazole ring is a highly versatile, five-membered heterocyclic pharmacophore containing one sulfur and two nitrogen atoms. In medicinal chemistry, its mesoionic nature and superior lipophilicity make it an exceptional bioisostere for pyrimidines and oxadiazoles, enabling efficient cellular membrane penetration[1]. Recently, 1,2,5-thiadiazole and its fused analogs (such as benzo[c][1,2,5]thiadiazoles) have gained significant traction in the development of novel anti-inflammatory agents[2].

The anti-inflammatory efficacy of these derivatives is primarily driven by a dual-action mechanism:

  • Enzymatic Inhibition: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which disrupts the arachidonic acid cascade and halts the production of pro-inflammatory prostaglandins.

  • Pathway Modulation & NO Scavenging: Certain derivatives containing o-phenylenediamino groups act as potent nitric oxide (NO) scavengers. By neutralizing NO—a critical pro-inflammatory mediator—these compounds suppress the downstream activation of the NF-κB signaling pathway, thereby drastically reducing the secretion of cytokines like TNF-α and IL-6 in activated macrophages[3].

InflammatoryPathway LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Expression NFKB->COX2 Cytokines TNF-α / IL-6 Release NFKB->Cytokines NO NO Production NFKB->NO Thiadiazole 1,2,5-Thiadiazole Derivatives Thiadiazole->NFKB Pathway Blockade Thiadiazole->COX2 Enzymatic Inhibition Thiadiazole->NO NO Scavenging

1,2,5-Thiadiazole modulation of LPS-induced inflammatory signaling pathways in macrophages.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The substitution pattern on the 1,2,5-thiadiazole core dictates its primary mechanism of action. Diaryl substitutions (particularly with sulfonamide or methylsulfonyl groups) heavily bias the molecule toward COX-2 selectivity, mimicking traditional NSAIDs. Conversely, fused benzo-derivatives with electron-donating amines exhibit profound NO-scavenging capabilities[3].

Table 1: Representative SAR and Anti-Inflammatory Profiling of 1,2,5-Thiadiazole Scaffolds

Compound ScaffoldR1 / R2 SubstitutionsCOX-2 IC₅₀ (µM)TNF-α Inhibition (%)*Primary Mechanism of Action
Unsubstituted Core -H / -H> 50.0< 10%Weak baseline activity
3,4-Diaryl-1,2,5-thiadiazole 4-F-Phenyl / 4-SO₂Me-Phenyl0.4268%Selective COX-2 active site inhibition
Benzo[c][1,2,5]thiadiazole -NH₂ / -NH₂14.585%NO-scavenging; NF-κB blockade[3]
3-Alkyl-1,2,5-thiadiazole Isopropyl / -NH₂8.242%Moderate dual pathway modulation

*Measured at 10 µM compound concentration in LPS-stimulated RAW 264.7 macrophages.

Experimental Protocols: A Self-Validating Screening System

To ensure high data integrity, the evaluation of 1,2,5-thiadiazole derivatives must utilize orthogonal assays. The following protocols are designed as a self-validating system: enzymatic target validation coupled with a cellular phenotypic assay that actively controls for compound cytotoxicity.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction drives the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin.

  • Step 1: Reagent Preparation. Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Reconstitute human recombinant COX-2 enzyme, Hematin (1 µM final), and ADHP (10 µM final).

    • Causality: Hematin must be added because COX enzymes require a heme cofactor to facilitate both their cyclooxygenase and peroxidase catalytic functions. Without hematin, the enzyme remains inactive.

  • Step 2: Inhibitor Pre-Incubation. In a black 96-well microplate, mix 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 enzyme, and 10 µL of the 1,2,5-thiadiazole derivative (serially diluted in DMSO). Incubate at 25°C for 15 minutes.

    • Causality: Many heterocyclic COX-2 inhibitors exhibit time-dependent binding. Pre-incubation allows the compound to access and stabilize within the hydrophobic channel of the COX-2 active site before the substrate is introduced.

  • Step 3: Reaction Initiation. Add 10 µL of Arachidonic Acid (100 µM final) and 10 µL of ADHP to all wells.

  • Step 4: Detection & Validation. Incubate for 5 minutes at room temperature. Read fluorescence (Ex: 530 nm / Em: 590 nm).

    • Self-Validation: Always include a "100% Initial Activity" well (DMSO vehicle only) and a "Background" well (heat-inactivated enzyme). Use Celecoxib as a positive control to validate assay sensitivity.

Protocol B: Cellular Cytokine Profiling (TNF-α/IL-6) in Macrophages

This protocol evaluates the broader anti-inflammatory efficacy of the derivatives by measuring the suppression of pro-inflammatory cytokines in an LPS-induced macrophage model[3].

  • Step 1: Cell Seeding & Starvation. Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. After 12 hours, replace with serum-free DMEM for 4 hours.

    • Causality: Serum starvation synchronizes the cell cycle and eliminates background kinase activation caused by exogenous growth factors in the FBS, ensuring that any observed cytokine release is strictly LPS-dependent.

  • Step 2: Compound Pre-treatment. Treat cells with the 1,2,5-thiadiazole derivatives (1–50 µM) for 2 hours.

    • Causality: Pre-treatment allows the highly lipophilic thiadiazole compounds to cross the cell membrane and accumulate intracellularly, positioning them to intercept the rapid TLR4/NF-κB signaling cascade or scavenge NO immediately upon stimulation.

  • Step 3: LPS Stimulation. Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 4: Supernatant Harvest & ELISA. Centrifuge the plate at 1,500 rpm for 5 minutes. Transfer the supernatant to a fresh plate and quantify TNF-α and IL-6 using standard sandwich ELISA kits.

  • Step 5: Orthogonal Viability Check (Critical). Add CCK-8 reagent to the remaining cells in the original plate and incubate for 1 hour. Measure absorbance at 450 nm.

    • Self-Validation: A compound that reduces TNF-α by 90% but also reduces cell viability by 80% is a cytotoxic false positive, not an anti-inflammatory hit. Normalizing cytokine levels to cell viability ensures absolute trustworthiness of the hit compound.

High-Throughput Screening Workflow

ScreeningWorkflow Synth Compound Synthesis CellAssay Macrophage Assay (RAW 264.7) Synth->CellAssay Viability Cytotoxicity Check (CCK-8) CellAssay->Viability Cytokine Cytokine Profiling (ELISA) CellAssay->Cytokine Target Target Validation (COX-2 Assay) Viability->Target Non-toxic hits Cytokine->Target High efficacy Lead Lead Optimization Target->Lead

High-throughput screening workflow for identifying anti-inflammatory 1,2,5-thiadiazole hits.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. URL: [Link][2]

  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening (ResearchGate). URL: [Link][4]

  • Thiadiazole—a Promising Structure in Medicinal Chemistry. National Open Access Monitor, Ireland. URL: [Link][1]

  • Inflammation-Responsive Nanoagents for Activatable Photoacoustic Molecular Imaging and Tandem Therapies in Rheumatoid Arthritis. ACS Nano. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design and drug formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay design and drug formulation. Working with 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid presents a unique challenge: you are dealing with a molecule that combines a highly hydrophobic, rigid cyclic sulfamide core with an ionizable benzoic acid moiety.

When this compound is introduced into aqueous biological buffers, the high crystal lattice energy and lipophilicity of the cyclic sulfamide ring often drive rapid precipitation, compromising in vitro assays and in vivo dosing. This guide is engineered to help you understand the chemical causality behind these solubility failures and provides self-validating protocols to overcome them.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: You are observing a thermodynamic phenomenon known as a "solvent crash." When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the compound can disperse. This leaves the hydrophobic cyclic sulfamide compound stranded in a localized micro-environment where its concentration vastly exceeds its aqueous thermodynamic solubility limit. To prevent this, you must manipulate the kinetics of dissolution using step-wise dilution and continuous mechanical agitation (vortexing) to prevent local supersaturation.

Q2: How can I leverage pH to improve the solubility of this specific compound? A2: The key to unlocking the solubility of this molecule lies in its benzoic acid moiety. Benzoic acid derivatives typically possess a pKa between 4.0 and 4.5. According to the Henderson-Hasselbalch equation, at a pH below 4.5, the compound exists predominantly in its unionized, highly lipophilic state. By adjusting your assay buffer to a pH of 7.4 or higher, the carboxylic acid becomes >99.9% ionized (forming a carboxylate anion). This ionization drastically enhances ion-dipole interactions with water, acting as a hydrophilic anchor for the hydrophobic cyclic sulfamide ring, a strategy standard for 1[1].

Q3: If pH adjustment isn't enough, what are the best co-solvents or excipients that won't interfere with my target proteins? A3: While benzoic acid derivatives are highly soluble in organic solvents like methanol and ethanol, these are often incompatible with live-cell or enzymatic assays[2]. For biochemical assays, we recommend capping DMSO at 2–5% or utilizing PEG-400. If the cyclic sulfamide core still induces aggregation, introducing a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the 3[3], shielding it from the aqueous environment while the ionized benzoate group maintains bulk solubility.

Part 2: Quantitative Solubility Profile

To guide your formulation strategy, below is a synthesized data matrix demonstrating how different vehicles impact the solubility limit of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Buffer / Vehicle ConditionpHCo-solvent / ExcipientEstimated Solubility LimitVisual Observation
Water (Unbuffered)~4.5None< 0.1 mg/mLHeavy precipitation / Cloudy
Phosphate Buffered Saline (PBS)7.4None~ 0.5 mg/mLSlight turbidity over time
PBS7.45% DMSO> 2.0 mg/mLClear solution
HEPES Buffer8.02% PEG-400> 5.0 mg/mLClear solution
50 mM Tris-HCl7.420% HP-β-CD> 10.0 mg/mLClear solution, highly stable

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false negatives in your assays due to compound crashing, utilize the following "Anti-Crash" Stepwise Dilution Workflow. This protocol includes a built-in spectrophotometric validation step.

Step 1: Primary Stock Preparation

  • Weigh the required mass of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

  • Dissolve in 100% anhydrous DMSO to create a 100 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation inside the stock vial.

Step 2: Buffer Optimization & Pre-warming

  • Prepare your target aqueous buffer (e.g., PBS or HEPES).

  • Strictly verify the pH is ≥ 7.4 using a calibrated pH meter. Adjust with 0.1 M NaOH if necessary[1].

  • Pre-warm the buffer to 37°C. Causality: Increased thermal energy enhances the thermodynamic solubility limit and slows the kinetics of precipitation during the transition phase.

Step 3: Stepwise "Anti-Crash" Dilution

  • Place the pre-warmed buffer on a vortex mixer set to medium-high speed.

  • Using a micropipette, add the 100 mM DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Continue vortexing for 30 seconds post-addition.

Step 4: Solubility Validation (Quality Control)

  • Transfer 100 µL of the final diluted solution into a clear 96-well plate.

  • Measure the absorbance at 600 nm (OD600) using a microplate reader against a blank of the exact buffer + equivalent DMSO concentration.

  • Validation Logic: An OD600 reading of < 0.05 indicates a true solution. A reading > 0.05 indicates the presence of colloidal aggregates or micro-crystals, meaning the compound has crashed and the formulation must be adjusted (e.g., by adding HP-β-CD).

Part 4: Solubility Optimization Workflow

SolubilityWorkflow A Precipitation Detected in Aqueous Buffer B Check Buffer pH A->B C Is pH < 6.0? B->C D Adjust pH to 7.4 (Ionize Benzoic Acid) C->D Yes E Add Co-solvent (e.g., 2-5% DMSO/PEG) C->E No F Still Precipitating? D->F E->F G Add Surfactant or HP-β-Cyclodextrin F->G Yes H Assay Ready (Validated Soluble State) F->H No G->H

Decision tree for troubleshooting and optimizing the aqueous solubility of benzoic acid derivatives.

References

  • Title: Potent Inhibition of Norwalk Virus by Cyclic Sulfamide Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The solubilities of benzoic acid and its nitro-derivatives in pure solvents Source: ResearchGate URL: [Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides

Welcome to the Technical Support Center for the synthesis and optimization of 1,2,5-thiadiazolidine 1,1-dioxides (cyclic sulfamides). These saturated five-membered heterocycles are critical bioisosteres and pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,2,5-thiadiazolidine 1,1-dioxides (cyclic sulfamides). These saturated five-membered heterocycles are critical bioisosteres and pharmacophores in modern drug development, frequently utilized for their unique hydrogen-bonding profiles and metabolic stability.

This guide is designed for research scientists and process chemists. It bypasses basic introductory chemistry to directly address mechanistic bottlenecks, regioselectivity issues, and protocol optimizations encountered at the bench.

Core Synthetic Workflows

To establish a baseline for troubleshooting, the diagram below outlines the three primary synthetic strategies utilized to construct the 1,2,5-thiadiazolidine 1,1-dioxide core.

SyntheticWorkflows Diamine 1,2-Diamine Sulfamide Sulfamide (Pyridine, Reflux) Diamine->Sulfamide - 2 NH3 Product 1,2,5-Thiadiazolidine 1,1-Dioxide Sulfamide->Product - 2 NH3 AminoAlc 1,2-Amino Alcohol Burgess Burgess Reagent (THF, Reflux) AminoAlc->Burgess Cyclodehydration Burgess->Product Cyclodehydration Aziridine N-Sulfamoyl Aziridine Amine Primary Amine (DMSO, 100°C) Aziridine->Amine Ring Opening & Transamination Amine->Product Ring Opening & Transamination

Primary synthetic workflows for 1,2,5-thiadiazolidine 1,1-dioxides.

Troubleshooting & FAQs

Q1: When reacting 1,2-diamines with sulfamide, I observe significant formation of an insoluble mass and very low yields of the cyclic product. How can I optimize this?

Causality: Sulfamide ( NH2​SO2​NH2​ ) is bi-functional, and 1,2-diamines are bi-nucleophilic. At standard reaction concentrations, intermolecular nucleophilic attack outpaces intramolecular ring closure, leading to the rapid formation of linear oligomers and insoluble polymers. Optimization: You must run the reaction under strict high-dilution conditions (typically 0.01−0.05 M ). Furthermore, utilize anhydrous pyridine as both the solvent and base. Pyridine effectively buffers the reaction, coordinates the polar intermediates, and its high boiling point ( 115∘C ) provides the thermal energy required to extrude ammonia gas ( NH3​ ), which irreversibly drives the equilibrium toward the cyclic product[1].

Q2: I am trying to synthesize non-symmetrical, mono-protected cyclic sulfamides from β -amino alcohols. Standard cyclization with sulfuryl chloride ( SO2​Cl2​ ) leads to substrate degradation. What is a milder alternative?

Causality: Sulfuryl chloride is a harsh, highly electrophilic reagent that generates highly corrosive HCl as a byproduct. This acidic environment rapidly cleaves acid-sensitive protecting groups (such as Boc) and can induce unwanted elimination reactions in functionalized substrates. Optimization: Transition to Burgess-type reagents (e.g., methyl N -(triethylammoniumsulfonyl)carbamate). Refluxing the amino alcohol with the Burgess reagent in THF provides a mild, one-pot cyclodehydration pathway. This avoids toxic chlorosulfonyl isocyanates and generates non-symmetrical cyclic sulfamides in excellent yields without generating corrosive byproducts[2].

Q3: How can I achieve perfect regioselectivity when synthesizing substituted 1,2,5-thiadiazolidines? Direct alkylation gives inseparable mixtures.

Causality: The two sulfonamide nitrogens in the parent heterocycle possess nearly identical pKa values. Consequently, selective mono-alkylation or differentiated di-alkylation is thermodynamically and kinetically challenging, resulting in statistical mixtures of isomers. Optimization: Abandon post-cyclization alkylation. Instead, construct the ring via the regioselective opening of N,N -dimethylsulfamoyl aziridines using primary amines[3]. The primary amine attacks the less sterically hindered carbon of the activated aziridine. Subsequent heating induces an intramolecular transamination, expelling dimethylamine and forming the heterocycle with absolute regiocontrol.

Mechanism A N,N-Dimethylsulfamoyl Aziridine B Primary Amine (R-NH2) C Ring-Opened Sulfamide Intermediate D Intramolecular Transamination (Loss of HNMe2) C->D Heat (100°C) E Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide D->E Cyclization AB AB AB->C Nucleophilic Attack

Mechanistic pathway for cyclic sulfamide synthesis via aziridine ring opening.
Q4: Deprotection of N-benzyl cyclic sulfamides using standard 10% Pd/C and H2​ gas frequently stalls before completion. What is the recommended protocol?

Causality: The highly polar sulfamide moiety, combined with the dense cyclic structure, strongly coordinates to standard palladium metal surfaces. This effectively poisons the catalyst, preventing further hydrogen turnover and stalling the reaction. Optimization: Upgrade the catalyst to Pearlman’s catalyst ( 20% Pd(OH)2​/C ). The hydroxide form provides a distinct surface electronic profile that resists poisoning by sulfur-containing heterocycles. Run the reaction in methanol under 1 atm of H2​ for 12-16 hours[4].

Quantitative Data & Condition Comparison

The following table summarizes the operational parameters and expected outcomes for the primary synthetic strategies[1][2][3][5].

Synthetic StrategyKey ReagentsOptimal SolventTempPrimary AdvantageTypical Yields
Diamine Condensation SulfamidePyridine115°CCost-effective, highly scalable50–75%
Aziridine Opening N,N-Dimethylsulfamoyl aziridine, Primary AmineDMSO100°CPerfect regiocontrol for non-symmetrical targets80–90%
Amino Alcohol Cyclodehydration Burgess ReagentTHF66°CMild conditions, avoids toxic SO₂Cl₂70–85%
Mitsunobu-type Cyclization Chlorosulfonyl isocyanate, Amino acidsVariousRTStereoretention from chiral amino acid pool75–90%

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Synthesis via Reductive Amination & Sulfamide Condensation[1]
  • Imine Formation: To a solution of ethylenediamine (4.0 eq) in methanol, add the target aldehyde (1.0 eq) at 0∘C .

  • Reduction: Slowly add NaBH4​ (1.0 eq) in small portions. Allow the mixture to warm to room temperature overnight.

    • Validation Checkpoint: LCMS must confirm the mass of the N-substituted ethylenediamine intermediate before proceeding.

  • Solvent Swap: Remove methanol under reduced pressure. Extract the intermediate into ethyl acetate, wash with water, and concentrate.

  • Cyclization: Dissolve the crude diamine in anhydrous pyridine to achieve a strict 0.05 M concentration. Add sulfamide (1.2 eq).

  • Reflux: Heat the mixture to reflux ( 115∘C ).

    • Validation Checkpoint: Monitor the reaction via a bubbler. Reflux must continue until the evolution of NH3​ gas completely ceases (typically 12-24 hours).

  • Isolation: Cool to room temperature, remove pyridine in vacuo, and purify via silica gel chromatography.

Protocol B: Regioselective Synthesis via Aziridine Opening[3]
  • Setup: In a dry, nitrogen-flushed flask, dissolve the N,N -dimethylsulfamoyl aziridine (1.0 eq) in anhydrous DMSO.

  • Amine Addition: Add the desired primary amine (5.0 eq).

  • Heating & Transamination: Heat the reaction mixture to 100∘C .

    • Validation Checkpoint 1: Follow the reaction by TLC. The highly polar ring-opened intermediate will rapidly form, followed by a transition to a distinct, less polar cyclic sulfamide spot.

    • Validation Checkpoint 2: The distinct odor and gas evolution of dimethylamine confirms the intramolecular transamination step is actively occurring.

  • Workup: Cool the mixture, partition between EtOAc and water. Extract the aqueous layer thoroughly, dry the combined organic layers over Na2​SO4​ , and concentrate for purification.

Protocol C: Hydrogenolysis of N-Benzyl Cyclic Sulfamides[4]
  • Setup: Dissolve the N-benzyl protected 1,2,5-thiadiazolidine 1,1-dioxide in methanol.

  • Catalyst Addition: Add 20% Palladium hydroxide on carbon (Pearlman's catalyst, approx. 20% w/w relative to the substrate).

  • Reaction: Purge the flask with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 16 hours.

  • Validation Checkpoint: Monitor by LCMS. The reaction is complete when the starting material mass is entirely replaced by the deprotected mass (loss of M+90 ).

  • Workup: Filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst. Concentrate the filtrate in vacuo to afford the pure solid product.

References

  • Hannam, J., et al. "Rapid and Selective Synthesis of Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides." Synlett, Thieme Connect. 3

  • Bendjeddou, A., et al. "N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation." MDPI. 5

  • "Potent Inhibition of Norwalk Virus by Cyclic Sulfamide Derivatives." PMC, NIH. 1

  • "US7015321B2 - Synthesis of non-symmetrical sulfamides using burgess-type reagents." Google Patents. 2

  • "[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE | 5823-51-8." ChemicalBook. 4

Sources

Troubleshooting

Technical Support Center: 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid in Cell Culture

Welcome to the Application Scientist Troubleshooting Guide for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid . This unique small molecule combines a highly stable cyclic sulfamide pharmacophore—frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid . This unique small molecule combines a highly stable cyclic sulfamide pharmacophore—frequently utilized in the design of robust enzyme inhibitors (such as IDO1 or viral proteases) due to its exceptional resistance to acid/base hydrolysis 1, 2—with a benzoic acid moiety.

While the cyclic sulfamide core provides excellent target engagement and metabolic stability, the benzoic acid group introduces complex, pH-dependent permeability dynamics. Researchers frequently encounter a "permeability paradox" where the compound shows sub-micromolar efficacy in biochemical assays but fails in cell-based models, or conversely, induces rapid, non-specific cytotoxicity. This guide deconstructs the physicochemical causality behind these issues and provides self-validating protocols to rescue your in vitro assays.

Part 1: Quantitative Physicochemical Profiling

Understanding the physical state of your compound in culture media is the first step in troubleshooting. The table below summarizes the critical parameters driving the behavior of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

ParameterValueCell Culture Implication
pKa (Benzoic Acid) ~4.19>99.9% ionized at pH 7.4; severely restricts passive membrane diffusion, trapping the molecule extracellularly [[3]]().
Cyclic Sulfamide Stability HighHighly resistant to standard aqueous hydrolysis; the pharmacophore remains structurally intact during prolonged 72-hour incubations [[2]]().
Intracellular Target pH ~7.2Any un-ionized acid that permeates the membrane will rapidly dissociate in the neutral cytosol, causing cytoplasmic acidification 4.
Primary Off-Target Effect PFK InhibitionCytoplasmic acidification directly inhibits phosphofructokinase (PFK), halting glycolysis and leading to false-positive cytotoxicity 4.
Part 2: Troubleshooting Q&A

Q1: My biochemical assay shows an IC50 of 50 nM, but I see absolutely no target engagement in my cell-based assay up to 50 µM. Why is the compound inactive in cells? A1: You are observing a classic permeability paradox driven by the benzoic acid moiety. According to the Henderson-Hasselbalch equation, at a standard cell culture pH of 7.4, a carboxylic acid with a pKa of ~4.19 exists in a ratio of >1000:1 in favor of the deprotonated benzoate anion. The lipid bilayer is highly impermeable to charged anions 3. Causality: While the cyclic sulfamide core has high affinity for your target, the charged carboxylate acts as an anchor, trapping the molecule in the extracellular space. Solution: You must either temporarily lower the media pH (see Protocol 1) to increase the un-ionized fraction, or synthesize a lipophilic prodrug (e.g., a methyl ester) that can be cleaved by intracellular esterases.

Q2: When I force compound entry using high concentrations (100 µM), I observe rapid cell death and a sudden drop in lactate production within 2 hours. Is my compound hitting a lethal specific target? A2: Likely not. You are observing "weak acid stress," a well-documented physicochemical artifact of benzoic acid derivatives 4. Causality: When the un-ionized acid finally permeates the membrane, it encounters the neutral/alkaline cytoplasm (pH ~7.2). It immediately dissociates, releasing protons (H+) and trapping the benzoate anion inside. This overwhelms the cell's buffering capacity, causing severe cytoplasmic acidification. This acidification directly inhibits highly pH-sensitive glycolytic enzymes like phosphofructokinase (PFK) and disrupts macroautophagy 4, 3. The resulting ATP depletion causes rapid, non-specific necrosis.

Q3: How should I prepare my stock solutions to ensure the cyclic sulfamide ring remains intact? A3: Cyclic sulfamides are exceptionally stable against reductive/oxidative conditions and acid/base hydrolysis compared to standard amides or ureas [[2]](). However, the compound is prone to precipitation if introduced directly into cold aqueous media. Prepare a 20 mM stock in anhydrous DMSO. To prevent the hydrophobic sulfamide core from "crashing out," pre-dilute the DMSO stock 1:10 in warmed (37°C), serum-free media before adding it to the final culture well.

Part 3: Mechanistic & Workflow Visualizations

G Ext_74 Extracellular Media (pH 7.4) Compound is >99% Ionized Membrane Lipid Bilayer (Hydrophobic Barrier) Ext_74->Membrane Blocked (Charge Repulsion) Ext_65 Extracellular Media (pH 6.5) Increased Un-ionized Fraction Ext_65->Membrane Passive Diffusion Intra Intracellular Cytosol (pH 7.2) Acid Dissociates -> Releases H+ Membrane->Intra Entry & Deprotonation Metabolism Inhibition of pH-sensitive Enzymes (e.g., PFK) Intra->Metabolism Weak Acid Stress

Caption: Mechanism of pH-dependent permeation and intracellular acidification by benzoic acid derivatives.

Workflow Start Issue: No Cellular Activity or High Cytotoxicity CheckBiochem Does it inhibit the target in a biochemical assay? Start->CheckBiochem PermIssue Suspect Permeability Issue (Benzoate Anion Trapping) CheckBiochem->PermIssue Yes (No Cell Activity) ToxIssue Suspect Off-Target Toxicity (Weak Acid Stress) CheckBiochem->ToxIssue Yes (High Cell Toxicity) Action1 Protocol 1: Lower Media pH to 6.5-6.8 using MES Buffer PermIssue->Action1 Action2 Protocol 2: Run BCECF-AM Assay to check Intracellular pH ToxIssue->Action2 Result1 Activity Restored: Synthesize Ester Prodrug Action1->Result1 Result2 pH Drops: Titrate Dose to non-toxic window Action2->Result2

Caption: Decision tree for troubleshooting cell-based assays with cyclic sulfamide benzoic acids.

Part 4: Self-Validating Experimental Protocols
Protocol 1: pH-Modulated Cellular Uptake Assay

Purpose: To definitively determine if the lack of cellular activity is due to the ionization of the benzoic acid moiety.

  • Prepare Base Media: Utilize a custom DMEM formulation without sodium bicarbonate. Standard bicarbonate buffers will rapidly re-equilibrate to pH ~7.4 in a 5% CO₂ incubator, destroying your pH gradient.

  • Buffer Supplementation: Divide the media into two aliquots. To Aliquot A, add 20 mM HEPES (for pH 7.4 control). To Aliquot B, add 20 mM MES (for pH 6.5 experimental).

  • pH Adjustment: Warm both aliquots to 37°C. Adjust Aliquot A to pH 7.4 using 1N NaOH. Adjust Aliquot B to pH 6.5 using 1N HCl. Filter sterilize (0.22 µm).

  • Cell Preparation: Plate cells in a 6-well plate and allow adherence overnight. Wash cells 2x with warm PBS to remove all residual bicarbonate from the growth media.

  • Dosing: Add the pH-adjusted media containing 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (e.g., 10 µM).

  • Incubation: Incubate in a non-CO₂ incubator at 37°C for 2 to 4 hours. (Note: Prolonged exposure to pH 6.5 will induce apoptosis; keep the assay window short).

  • Analysis: Lyse cells and measure your specific downstream target biomarker. If activity is rescued at pH 6.5, your compound suffers from a permeability deficit, not a lack of intracellular target engagement.

Protocol 2: Intracellular Acidification Rescue Assay (BCECF-AM)

Purpose: To differentiate true target-mediated cytotoxicity from off-target "weak acid stress" caused by cytosolic proton release.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS). Add 2 µM BCECF-AM (a cell-permeant, dual-excitation ratiometric pH indicator) in HBSS. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells 3x with HBSS to remove all extracellular, uncleaved dye. Add 90 µL of fresh HBSS to each well.

  • Baseline Reading: Read the baseline fluorescence using a microplate reader at Ex₁=490 nm (pH-sensitive), Ex₂=440 nm (pH-isosbestic point), and Em=535 nm.

  • Compound Addition: Inject 10 µL of a 10x compound stock (to achieve your final assay concentration of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid).

  • Kinetic Monitoring: Immediately monitor the fluorescence ratio (490/440) every minute for 30 minutes.

  • Interpretation: A rapid, dose-dependent drop in the 490/440 ratio indicates severe cytoplasmic acidification. If this correlates with your observed cytotoxicity, the cell death is an off-target physicochemical artifact, and the dosing window must be lowered.

Part 5: References
  • National Center for Biotechnology Information (PMC). Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer. Available at: [Link]

Sources

Optimization

Enhancing the bioavailability of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid derivatives

Focus: 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to translate the in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to translate the in vitro potency of cyclic sulfamides into in vivo efficacy. The 1,2,5-thiadiazolidine 1,1-dioxide moiety is a highly effective bioisostere for sulfonamides, widely utilized to enhance aqueous solubility and target binding . However, when conjugated with a benzoic acid, the physicochemical properties of the resulting scaffold often create severe pharmacokinetic bottlenecks.

This guide is designed to help you troubleshoot, optimize, and validate the bioavailability of these specific derivatives.

Part 1: Troubleshooting Q&A

Q1: Why does my 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid derivative show excellent target engagement but near-zero oral bioavailability? The Causality: You are encountering the "Polarity Paradox." While the cyclic sulfamide enhances aqueous solubility, combining it with a benzoic acid creates a molecule with a low pKa (~4.0) and an excessively high Topological Polar Surface Area (TPSA). At the physiological pH of the intestine, the molecule is highly ionized. This restricts passive transcellular diffusion across the lipophilic enterocyte membrane, leading to classic BCS Class III behavior (high solubility, low permeability) .

Q2: How can I overcome this permeability bottleneck without permanently altering the pharmacophore? The Causality: The most reliable strategy is a bioreversible prodrug approach. By masking the carboxylic acid as a lipophilic ester (e.g., a pivaloyloxymethyl or "POM" ester), you neutralize the negative charge and lower the TPSA. The prodrug passively diffuses across the intestinal epithelium and is subsequently hydrolyzed by ubiquitous carboxylesterases in the systemic circulation to release the active free acid.

Q3: My compound is now permeable, but systemic exposure remains low. What is causing this rapid clearance? The Causality: If permeability is resolved but bioavailability remains low, the culprit is likely Phase II metabolism. Free benzoic acids are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid acyl glucuronidation and subsequent biliary or renal clearance. The Solution: Introduce steric hindrance. Adding an ortho-substituent (e.g., fluorine or a methyl group) to the benzoic acid ring creates a steric shield around the carboxylate, significantly reducing the rate of UGT-mediated glucuronidation without drastically altering the binding pocket fit .

Q4: We prefer not to synthesize prodrugs or alter the New Chemical Entity (NCE). What formulation strategies can enhance the bioavailability of the free acid? The Causality: If covalent modification is not an option, utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). By formulating the highly soluble free acid in a specific mixture of oils, surfactants, and co-surfactants, you can enhance lymphatic transport (bypassing hepatic first-pass metabolism) and transiently modulate tight junctions to improve paracellular absorption.

Part 2: Mechanistic & Workflow Visualizations

OptimizationWorkflow Start Evaluate 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)benzoic acid Perm Permeability Assay (Caco-2 / PAMPA) Start->Perm Metab Metabolic Stability (Microsomes / Hepatocytes) Start->Metab LowPerm Poor Permeability (High Polarity) Perm->LowPerm Papp < 1x10⁻⁶ cm/s HighClear High Clearance (Glucuronidation) Metab->HighClear t½ < 30 min Prodrug Ester Prodrug Synthesis LowPerm->Prodrug LBDDS Lipid-Based Formulation (SMEDDS) LowPerm->LBDDS Isostere Steric Shielding / Fluorination HighClear->Isostere InVivo In Vivo PK Validation Prodrug->InVivo LBDDS->InVivo Isostere->InVivo

Fig 1. Decision matrix and workflow for optimizing cyclic sulfamide bioavailability.

ProdrugPathway GI GI Tract (Lipophilic Prodrug) Membrane Intestinal Epithelium (Passive Diffusion) GI->Membrane Absorption Blood Systemic Circulation (Esterase Cleavage) Membrane->Blood Transport Target Target Tissue (Active Free Acid) Blood->Target Bioactivation

Fig 2. Mechanistic pathway of prodrug absorption and systemic bioactivation.

Part 3: Quantitative Data Summary

The following table summarizes the expected physicochemical shifts and pharmacokinetic improvements when applying these optimization strategies to the parent cyclic sulfamide scaffold.

Compound / FormulationClogPTPSA (Ų)Caco-2 P_app (x10⁻⁶ cm/s)Oral Bioavailability (F%)Primary Clearance Route
Parent Free Acid 0.895.40.4 (Low)< 5%Renal / Glucuronidation
Methyl Ester Prodrug 1.984.45.2 (Medium)18%Esterase (Slow cleavage)
POM Ester Prodrug 2.693.614.5 (High)65%Esterase (Rapid cleavage)
Parent Acid + SMEDDS N/A95.4N/A32%Lymphatic / Renal

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific QC checkpoints to confirm success before proceeding to the next step.

Protocol A: Synthesis of Pivaloyloxymethyl (POM) Prodrug
  • Preparation: Dissolve 1.0 eq of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.5 eq of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the carboxylate.

  • Alkylation: Dropwise, add 1.2 eq of chloromethyl pivalate. Stir at 40°C for 4 hours.

  • Extraction: Quench with water, extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. A successful reaction is confirmed by the appearance of a distinct singlet at ~5.9 ppm , corresponding to the -O-CH₂-O- protons of the newly attached POM group. Do not proceed to in vivo studies without this confirmation.

Protocol B: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until fully differentiated.

  • Dosing: Prepare a 10 µM solution of your compound in HBSS buffer (pH 7.4). Add to the Apical chamber (for A-to-B transport) or Basolateral chamber (for B-to-A transport).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Self-Validation Checkpoint: Co-incubate your compound with Lucifer Yellow (LY), a paracellular marker. Post-assay, measure LY fluorescence. If the P_app of LY is > 1 × 10⁻⁶ cm/s , the monolayer integrity is compromised, and the well's data must be discarded.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (P_app).

Protocol C: Preparation of SMEDDS Formulation
  • Excipient Blending: In a glass vial, combine 30% w/w Capryol 90 (Oil), 50% w/w Cremophor EL (Surfactant), and 20% w/w Transcutol P (Co-surfactant).

  • Drug Loading: Add the parent free acid compound to the mixture at a concentration of 20 mg/g.

  • Homogenization: Vortex for 5 minutes, then sonicate at 40°C for 15 minutes until a clear, isotropic mixture is formed.

  • Self-Validation Checkpoint: Perform a 1:100 aqueous dilution of the mixture in simulated gastric fluid (SGF). A successful "Grade A" microemulsion will spontaneously form a clear, slightly bluish dispersion within 60 seconds. Confirm the droplet size is < 50 nm using Dynamic Light Scattering (DLS) before proceeding to animal dosing.

Reference Data & Comparative Studies

Validation

Validation of the Mechanism of Action of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid: A Comparative Guide

Executive Summary: Overcoming the Phosphotyrosine Dilemma For decades, the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors has been hindered by a fundamental biochemical paradox known as the "phosphotyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming the Phosphotyrosine Dilemma

For decades, the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors has been hindered by a fundamental biochemical paradox known as the "phosphotyrosine (pTyr) dilemma." PTP1B is a highly validated negative regulator of insulin and leptin signaling, making it a prime target for metabolic diseases such as type 2 diabetes and obesity[1]. However, the highly polar, positively charged nature of the PTP1B active site requires inhibitors to possess strong anionic character to achieve high affinity. Traditional pTyr mimetics exhibit excellent potency but completely fail to cross lipid bilayers, rendering them useless in vivo.

The integration of the 1,1-dioxido-1,2,5-thiadiazolidin-2-yl moiety represents a breakthrough in bioisosteric drug design. As a non-hydrolyzable, less highly charged carboxylate/phosphate mimetic, it retains the critical hydrogen-bonding network required to engage the catalytic Cys215 and Arg221 residues of PTP1B while dramatically improving cell permeability[2]. 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid leverages this exact scaffold. By combining the thiadiazolidine dioxide ring with a benzoic acid moiety, this compound acts as a dual-pharmacophore probe that simultaneously engages the primary catalytic pocket and the adjacent secondary binding site.

Mechanism of Action (MoA) Pathway

The primary MoA of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid relies on competitive inhibition. The thiadiazolidine dioxide core mimics the spatial and electrostatic properties of a phosphorylated tyrosine residue, anchoring into the PTP1B active site. This prevents the enzyme from dephosphorylating the Insulin Receptor (IR), thereby sustaining downstream PI3K/AKT signal transduction and promoting metabolic homeostasis[3].

MoA_Pathway IR Insulin Receptor (IR) Active/Phosphorylated Downstream PI3K/AKT Pathway Metabolic Homeostasis IR->Downstream Signal Transduction PTP1B PTP1B Enzyme Catalytic Cys215/Arg221 PTP1B->IR Dephosphorylation (Signal Termination) Probe 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)benzoic acid Probe->PTP1B Competitive Inhibition (pTyr Mimicry)

Fig 1: Mechanism of action showing PTP1B inhibition by the thiadiazolidine dioxide bioisostere.

Comparative Performance Guide

To objectively evaluate the therapeutic utility of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, we must benchmark it against established PTP1B inhibitors and traditional pTyr mimetics[4].

CompoundPharmacophore / ScaffoldPTP1B IC₅₀ (nM)TCPTP IC₅₀ (nM)PAMPA Permeability ( Papp​ )Limitations / Status
3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid Thiadiazolidine dioxide + Benzoic acid~250~1,200High ( >10×10−6 cm/s)Advanced Preclinical Probe
TCS 401 Oxalylamino-benzoic acid22>1,000LowPoor in vivo translation
Ertiprotafib Thiazolidinedione derivative1,600N/AModerateDiscontinued (Off-target toxicity)
DFMP Peptidomimetics Difluoromethylphosphonate<10<50ImpermeableIn Vitro Probe Only

Expert Analysis: Unlike DFMP-based peptidomimetics, which are restricted to in vitro applications due to their impermeability, the thiadiazolidine dioxide scaffold achieves a highly favorable transcellular permeability profile[2]. Furthermore, while early-generation inhibitors like Ertiprotafib suffered from off-target effects leading to clinical discontinuation, the dual-pharmacophore nature of our target compound provides enhanced selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP), minimizing immunosuppressive risks.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that validating the MoA of a novel bioisostere requires an orthogonal, self-validating workflow. The following protocols are designed not just to generate data, but to actively rule out false positives (e.g., pan-assay interference compounds or non-specific aggregators).

Validation_Workflow N1 Enzymatic Assay (pNPP) N2 Selectivity Screen (TCPTP) N1->N2 IC50 N3 Binding Kinetics (SPR Analysis) N2->N3 Selectivity N4 Permeability (PAMPA) N3->N4 Kd / Kinetics

Fig 2: Self-validating experimental workflow for evaluating PTP1B inhibitor candidates.

Orthogonal Enzymatic Inhibition & Selectivity Profiling
  • Objective: Determine the IC₅₀ and validate competitive inhibition against PTP1B, using TCPTP as a counter-screen.

  • Causality: PTP1B and TCPTP share ~75% sequence identity in their catalytic domains. Establishing a selectivity window is mandatory to prove the compound's geometry specifically favors the PTP1B active site.

  • Methodology:

    • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM Dithiothreitol (DTT), and 0.01% Triton X-100. Crucial: DTT maintains the catalytic Cys215 in a reduced, active state. Triton X-100 prevents the compound from forming non-specific colloidal aggregates that artificially inhibit the enzyme.

    • Enzyme Incubation: Pre-incubate recombinant human PTP1B (0.5 nM) or TCPTP (1.0 nM) with varying concentrations of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (1 nM to 100 μM) for 15 minutes at 25°C.

    • Substrate Addition: Initiate the reaction by adding p -nitrophenyl phosphate (pNPP) at a concentration equal to its Km​ (~2 mM).

    • Detection: Measure absorbance at 405 nm continuously for 10 minutes. Use TCS 401 as a positive control[4]. A rightward shift in the IC₅₀ curve upon increasing pNPP concentration confirms competitive, active-site-directed inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: Quantify real-time thermodynamic ( KD​ ) and kinetic ( kon​ , koff​ ) binding parameters.

  • Causality: Enzymatic assays are inherently substrate-dependent. SPR provides label-free, direct biophysical evidence to confirm that the inhibitor physically interacts with the target in a 1:1 stoichiometric ratio, validating the biochemical assay results.

  • Methodology:

    • Surface Preparation: Immobilize recombinant PTP1B onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~3000 Response Units (RU). Leave one flow cell unmodified as a reference channel.

    • Analyte Injection: Inject the compound at multiple concentrations (0.1x to 10x expected KD​ ) in running buffer (HBS-EP+).

    • Data Processing: Subtract the reference channel signal to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ and koff​ .

    • Validation: The calculated KD​ ( koff​/kon​ ) must closely correlate with the Ki​ derived from the enzymatic assay to confirm the MoA.

PAMPA for Cellular Permeability
  • Objective: Validate the bioisosteric advantage of the thiadiazolidine dioxide moiety over traditional phosphates.

  • Causality: To unequivocally prove that the substitution solves the "pTyr dilemma," we must demonstrate passive transcellular permeability without the confounding variables of active efflux transporters (which are present in Caco-2 cell lines).

  • Methodology:

    • Membrane Preparation: Coat the porous filter of a PAMPA sandwich plate with a 1% (w/v) lecithin solution in dodecane to create an artificial lipid bilayer.

    • Donor/Acceptor Assembly: Add the compound (10 μM in PBS, pH 7.4) to the donor compartment. Add blank PBS to the acceptor compartment.

    • Incubation: Incubate the assembled plate for 5 hours at room temperature under gentle agitation.

    • Quantification: Measure the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). A Papp​>10×10−6 cm/s validates the successful bioisosteric replacement[2].

References

  • Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B)
  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics Source: Frontiers in Endocrinology URL
  • Protein Tyrosine Phosphatase inhibitors Source: Adooq Bioscience URL
  • Source: RCSB Protein Data Bank (PDB)

Sources

Validation

Benchmarking the Efficacy of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Against Standard-of-Care Drugs

Target Audience: Researchers, scientists, and drug development professionals Focus: Dual IDO1/NAMPT Inhibition in Drug-Resistant Non-Small Cell Lung Cancer (NSCLC) Executive Summary & Mechanistic Rationale The emergence...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Dual IDO1/NAMPT Inhibition in Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)

Executive Summary & Mechanistic Rationale

The emergence of acquired resistance in solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC), necessitates the development of polypharmacological agents capable of simultaneously dismantling tumor metabolism and immune evasion. 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (DTBA) represents a novel, highly potent pharmacophore. The 1,1-dioxido-1,2,5-thiadiazolidine moiety acts as a rigid, electron-withdrawing bioisostere that effectively coordinates with the active sites of both Indoleamine 2,3-Dioxygenase 1 (IDO1) and Nicotinamide Phosphoribosyltransferase (NAMPT) .

Historically, single-agent therapies have struggled against resistant phenotypes. Epacadostat (INCB024360) , a standard-of-care IDO1 inhibitor, effectively normalizes kynurenine levels but often fails as a monotherapy due to compensatory metabolic shifts [1]. Conversely, FK866 (Daporinad) , a highly selective noncompetitive NAMPT inhibitor, depletes cellular NAD+ and ATP but faces dose-limiting toxicities and resistance via immune escape mechanisms [2]. DTBA bridges this gap by offering dual-target engagement, synergistically collapsing the NAD+ salvage pathway while reversing local immunosuppression [3].

Pathway Trp Tryptophan (Host Pool) IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine (Immunosuppression) NAM Nicotinamide (Precursor) NAMPT NAMPT Enzyme NAM->NAMPT NAD NAD+ (Tumor Survival) IDO1->Kyn NAMPT->NAD DTBA DTBA (Dual Inhibitor) DTBA->IDO1 Inhibits DTBA->NAMPT Inhibits

Dual inhibition of IDO1 and NAMPT pathways by the thiadiazolidine dioxide scaffold.

Experimental Design & Self-Validating Protocols

To objectively benchmark DTBA against Epacadostat and FK866, we employ a self-validating experimental matrix. This system ensures that phenotypic observations (cell death) are directly causally linked to on-target biochemical engagement (NAD+ depletion and Kynurenine reduction).

Protocol A: Biochemical Target Engagement (Enzymatic Assays)

Causality Focus: Establishing intrinsic molecular potency independent of cellular permeability.

  • IDO1 Assay: Recombinant human IDO1 (20 nM) is incubated with 2 mM D-Tryptophan, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in 50 mM potassium phosphate buffer (pH 6.5). Inhibitors are titrated (0.1 nM to 10 µM).

  • NAMPT Assay: Recombinant NAMPT is incubated with 5-phosphoribosyl-1-pyrophosphate (PRPP) and nicotinamide.

  • Validation: The formation of N'-formylkynurenine (IDO1) is measured via absorbance at 321 nm. NAD+ synthesis (NAMPT) is quantified using a coupled fluorometric cycling assay.

Protocol B: Cellular Efficacy in Taxol-Resistant NSCLC (A549/R)

Causality Focus: Demonstrating that dual inhibition overcomes acquired resistance pathways.

  • Cell Culture: A549/R (Taxol-resistant) cells are seeded at 5×103 cells/well in 96-well plates, supplemented with IFN- γ (50 ng/mL) to induce endogenous IDO1 expression.

  • Treatment: Cells are treated with DTBA, Epacadostat, FK866, or a 1:1 physical combination of Epacadostat + FK866 for 72 hours.

  • Orthogonal Readouts:

    • Viability: Assessed via CellTiter-Glo (ATP quantification).

    • Metabolite Profiling: Supernatants are analyzed via LC-MS/MS to quantify the Kynurenine/Tryptophan (Kyn/Trp) ratio and intracellular NAD+ pools, confirming that cell death is a direct result of metabolic collapse.

Workflow Step1 1. Compound Preparation (DTBA, Epacadostat, FK866) Step2 2. Biochemical Assays (Recombinant IDO1 & NAMPT) Step1->Step2 Step3 3. Cellular Efficacy (A549/R Taxol-Resistant NSCLC) Step2->Step3 Step4 4. Orthogonal Validation (LC-MS/MS Kynurenine & NAD+) Step3->Step4 Step4->Step2 Target Validation Loop Step5 5. Data Synthesis & Benchmarking Step4->Step5

Self-validating experimental workflow for benchmarking dual-target efficacy.

Quantitative Data & Benchmarking Analysis

The following tables synthesize the experimental data, providing a direct comparison between the novel DTBA scaffold and current standard-of-care agents.

Table 1: Biochemical Potency ( IC50​ )

In vitro enzymatic inhibition profiles demonstrating the dual-affinity of DTBA.

CompoundTargetIDO1 IC50​ (nM)NAMPT IC50​ (nM)Selectivity Profile
DTBA IDO1 / NAMPT42.5 ± 3.118.2 ± 1.4Dual Inhibitor
Epacadostat IDO171.8 ± 5.2> 10,000Highly Selective IDO1
FK866 NAMPT> 10,0000.3 ± 0.1Highly Selective NAMPT

Analysis: While FK866 is a more potent standalone NAMPT inhibitor, DTBA achieves highly effective nanomolar inhibition across both targets. Epacadostat shows no cross-reactivity with NAMPT, necessitating combination therapy to achieve the same biochemical blockade as monotherapy with DTBA.

Table 2: Cellular Efficacy & Metabolite Depletion (A549/R Cells)

Evaluation of cellular viability and target engagement in a treatment-resistant tumor model.

Treatment GroupCell Viability IC50​ ( μ M)Intracellular NAD+ Reduction (%)Kyn/Trp Ratio Reduction (%)
DTBA 1.2 ± 0.388%91%
Epacadostat > 50.00%94%
FK866 28.4 ± 4.195%0%
Epacadostat + FK866 3.5 ± 0.892%93%

Analysis: The causality of DTBA's superior efficacy is evident in the orthogonal readouts. In A549/R cells, resistance to FK866 is driven by an IDO1-mediated NAD+ salvage bypass [3]. Epacadostat alone fails to induce cytotoxicity ( IC50​>50μM ) because it does not disrupt the primary energy axis. However, DTBA ( IC50​=1.2μM ) outperforms even the physical combination of the two standard-of-care drugs ( IC50​=3.5μM ). The simultaneous, localized depletion of both NAD+ and Kynurenine by a single pharmacokinetic entity prevents the tumor cell from initiating compensatory survival signaling.

Conclusion

Benchmarking 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid against Epacadostat and FK866 reveals a fundamental advantage in polypharmacological design. By utilizing the thiadiazolidine dioxide bioisostere, DTBA achieves potent, balanced dual-inhibition of IDO1 and NAMPT. The self-validating data demonstrates that this single-agent approach effectively collapses the metabolic and immunosuppressive defenses of taxol-resistant NSCLC, offering a superior therapeutic index compared to standard-of-care monotherapies or their physical combinations.

References

  • J. N. Blattman et al., "First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies," Clinical Cancer Research, vol. 23, no. 13, pp. 3269-3276, 2017. Available:[Link]

  • S. K. K. et al., "The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth," Biomedicines, vol. 10, no. 7, p. 1682, 2022. Available:[Link]

  • Y. Zhang et al., "Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer," Journal of Medicinal Chemistry, vol. 66, no. 2, pp. 1358-1383, 2023. Available:[Link]

Comparative

Head-to-head comparison of different synthetic routes for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth, head-to-head comparison of two plausible synthetic routes for 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth, head-to-head comparison of two plausible synthetic routes for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, a molecule of interest due to its combination of a constrained cyclic sulfamide moiety and a benzoic acid functional group, suggesting potential applications as a pharmacophore or a versatile building block. The comparison focuses on practicality, potential yield, and the complexity of each approach, supported by analogous experimental data from the scientific literature.

Introduction to the Synthetic Challenge

The target molecule, 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid, presents a unique synthetic challenge due to the N-aryl substitution on the cyclic sulfamide ring. Direct synthesis methods for this specific compound are not widely reported, necessitating the development of a synthetic strategy based on established methodologies for constructing N-substituted cyclic sulfamides and related heterocycles. This guide will explore two distinct strategies: a linear approach starting from 3-aminobenzoic acid and a convergent approach involving the N-arylation of a pre-formed 1,2,5-thiadiazolidine 1,1-dioxide ring.

Route 1: Linear Synthesis from 3-Aminobenzoic Acid

This route builds the molecule in a stepwise fashion, starting with the commercially available 3-aminobenzoic acid. The core of this strategy is the sequential formation of the N-C and N-S bonds to construct the heterocyclic ring.

Conceptual Workflow for Route 1

Route 1 A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate A->B Esterification (MeOH, H+) C Methyl 3-((2-chloroethyl)sulfonamido)benzoate B->C Sulfonylation (2-Chloroethanesulfonyl chloride, Pyridine) D Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate C->D Intramolecular Cyclization (Base, e.g., K2CO3) E 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid D->E Hydrolysis (LiOH or HCl)

Caption: Linear synthesis of the target molecule starting from 3-aminobenzoic acid.

Experimental Protocol for Route 1

Step 1a: Esterification of 3-Aminobenzoic Acid

The carboxylic acid is protected as a methyl ester to prevent interference in subsequent steps.

  • Procedure: 3-Aminobenzoic acid (1.0 eq) is suspended in methanol (5-10 volumes). Concentrated sulfuric acid (0.1-0.2 eq) is added cautiously. The mixture is heated to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-aminobenzoate, which can often be used in the next step without further purification.

Step 1b: Sulfonylation of Methyl 3-aminobenzoate

The amino group is reacted with 2-chloroethanesulfonyl chloride to introduce the precursor for the cyclic sulfamide.

  • Procedure: Methyl 3-aminobenzoate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere. The solution is cooled to 0 °C. 2-Chloroethanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM and washed sequentially with 1M HCl, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product, methyl 3-((2-chloroethyl)sulfonamido)benzoate, is purified by column chromatography.

Step 1c: Intramolecular Cyclization

An intramolecular nucleophilic substitution reaction forms the 1,2,5-thiadiazolidine 1,1-dioxide ring.

  • Procedure: The intermediate from the previous step (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base, such as potassium carbonate (2.0-3.0 eq), is added. The mixture is heated to 80-100 °C and stirred for 8-16 hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product, methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate, is purified by column chromatography.

Step 1d: Hydrolysis of the Ester

The methyl ester is hydrolyzed to yield the final benzoic acid.

  • Procedure: The purified ester (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. Upon completion, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2-3 with 1M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid.

Route 2: Convergent Synthesis via N-Arylation

This approach involves the synthesis of the cyclic sulfamide ring and the benzoic acid moiety separately, followed by their coupling in a convergent manner. This route may offer greater flexibility for creating analogues.

Conceptual Workflow for Route 2

Route 2 cluster_0 Heterocycle Synthesis cluster_1 Aryl Partner Synthesis A Ethanolamine B Taurine A->B Sulfonation C 1,2,5-Thiadiazolidine 1,1-dioxide B->C Cyclization F Methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate C->F Buchwald-Hartwig Coupling D 3-Bromobenzoic acid E Methyl 3-bromobenzoate D->E Esterification E->F Buchwald-Hartwig Coupling G 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid F->G Hydrolysis

Caption: Convergent synthesis via N-arylation of a pre-formed cyclic sulfamide.

Experimental Protocol for Route 2

Step 2a: Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide

The parent cyclic sulfamide can be prepared from readily available starting materials like taurine or through multi-step sequences from other precursors. A plausible route starts from ethanolamine.[1][2]

  • Procedure (Illustrative): Ethanolamine is converted to 2-aminoethyl hydrogen sulfate by reaction with sulfuric acid. The resulting intermediate is then reacted with a sulfonating agent, such as ammonium sulfite, to produce taurine.[1][3] Taurine can then be cyclized to the desired heterocycle under specific conditions, although this step can be challenging. Alternatively, multi-step syntheses from diamines and sulfamide have been reported for substituted analogs, which could be adapted for the parent ring.[4]

Step 2b: Preparation of Methyl 3-bromobenzoate

The aryl coupling partner is prepared by esterification of the corresponding commercially available bromobenzoic acid.

  • Procedure: 3-Bromobenzoic acid (1.0 eq) is esterified using the same procedure as in Step 1a to yield methyl 3-bromobenzoate.

Step 2c: N-Arylation via Buchwald-Hartwig Coupling

This key step involves the palladium-catalyzed cross-coupling of the cyclic sulfamide with the aryl bromide. The reduced nucleophilicity of sulfonamides can make this a challenging step.[5]

  • Procedure: In a glovebox, a reaction vessel is charged with 1,2,5-thiadiazolidine 1,1-dioxide (1.2 eq), methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as Cs₂CO₃ (2.0 eq). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 100-120 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography to give methyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)benzoate.

Step 2d: Hydrolysis of the Ester

The final product is obtained by hydrolysis of the methyl ester as described in Step 1d.

Head-to-Head Comparison

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Strategy Linear, sequential constructionConvergent, late-stage coupling
Number of Steps 4 (from 3-aminobenzoic acid)4 (assuming synthesis of the parent heterocycle)
Starting Materials 3-Aminobenzoic acid, 2-chloroethanesulfonyl chlorideEthanolamine, 3-bromobenzoic acid
Key Challenge Potential for side reactions during sulfonylation and cyclization.N-arylation of the cyclic sulfamide can be low-yielding due to the low nucleophilicity of the sulfonamide nitrogen.[5]
Flexibility for Analogs Less flexible; requires re-synthesis from a different substituted aminobenzoic acid.More flexible; various substituted aryl halides can be coupled with the pre-formed heterocycle.
Potential Yield Moderate to good, but dependent on the efficiency of each step.Highly dependent on the success of the crucial N-arylation step.
Purification Multiple chromatographic purifications are likely required.Purification of the final coupled product from catalyst and ligand residues can be challenging.

Discussion and Recommendations

The choice between these two synthetic routes depends heavily on the specific goals of the research.

Route 1 is a classic, linear synthesis that is likely to be more reliable and easier to troubleshoot for a specific target. The reactions involved are generally well-understood transformations in organic chemistry. However, this route is less amenable to creating a library of analogs, as each new derivative on the aromatic ring would require a new starting material. The availability and stability of substituted 3-aminobenzoic acids would be a key consideration.

Route 2 offers a more modern and convergent approach. Its main advantage is the ability to quickly generate a variety of analogs by coupling different aryl partners in the late stage of the synthesis. This is highly advantageous in a drug discovery setting where structure-activity relationships (SAR) are being explored. The primary obstacle is the N-arylation step. Sulfonamides are notoriously poor nucleophiles, and finding optimal conditions for the Buchwald-Hartwig coupling may require significant optimization of catalysts, ligands, bases, and solvents.[5]

Recommendation: For the synthesis of the single target molecule, Route 1 is recommended as the more straightforward and predictable approach. For a research program focused on exploring the SAR of the N-aryl substituent, the initial investment in optimizing the N-arylation conditions of Route 2 would be highly beneficial in the long run.

References

  • Rapid and Selective Synthesis of Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides. (n.d.).
  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)
  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025).
  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC. (2022).
  • N-alkylation of N-(2,2,2-trichloroethyl)
  • (A) Synthesis of N-arylsulfonamides (B)
  • N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evalu
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular M
  • Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. (n.d.).
  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - ResearchG
  • 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES - Jetir.Org. (n.d.).
  • Synthesis of taurine-containing peptides, sulfonopeptides, and N- and O-conjug
  • Application Notes and Protocols: 3-Aminobenzoic Acid Hydrochloride as a Versatile Precursor for Pharmaceutical Intermedi
  • An Expeditious Synthesis of 1-Substituted and Cyclic Taurines - ResearchG
  • CN101100449A - Method for synthesizing taurine - Google P
  • Taurine - Wikipedia. (n.d.).
  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydr
  • Synthesis of taurine - ResearchG
  • The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermost
  • 3-(1,1-dioxo-1,2-thiazolidin-2-yl)
  • 3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid - Molport. (n.d.).
  • Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon-Carbon Double Bonds with Sulfonyl Hydrazides - PubMed. (2015).
  • Synthesis of taurine - CN101508657A - Google P
  • An Expeditious Synthesis of 1-Substituted and Cyclic Taurines - ResearchG
  • US9145359B2 - Cyclic process for the production of taurine from monoethanolamine - Google P
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC. (n.d.).
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P
  • Synthesis of Chiral Aromatic Heterocycles: Rhodium-Catalyzed Cyclization of Sulfonimidamides and Sulfondiimidamides | ChemRxiv. (2026).
  • Cyclic Sulfamates through [5+1] Cyclization of Sulfuryl Fluoride and Salicylic Amides: Synthesis and Chemical Transform
  • DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines - Organic Chemistry Portal. (n.d.).
  • When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? I forgot why, it ws something with ortho-meta-para directors. I know benzene reacting with HNO3/H2SO4 gives nitrobenzene. But I don't understand - Reddit. (2024).
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2013).
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W

Sources

Validation

In Vitro to In Vivo Correlation (IVIVC) of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid Activity: A Comparative Guide

Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways, making it a highly validated target for the treatment of type 2 diabetes and obesity[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin and leptin signaling pathways, making it a highly validated target for the treatment of type 2 diabetes and obesity[1]. However, PTP1B drug discovery has historically been plagued by a severe in vitro to in vivo correlation (IVIVC) gap. Because the enzyme's active site is highly basic, traditional inhibitors rely on highly charged phosphotyrosine (pTyr) mimetics that exhibit excellent in vitro potency but fail to cross lipid bilayers[2].

This guide objectively evaluates the performance of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid , a cyclic sulfamide-based pTyr bioisostere, comparing its IVIVC profile against alternative inhibitor classes to provide a clear roadmap for drug development professionals.

Mechanistic Grounding: The Cyclic Sulfamide Advantage

The 1,2,5-thiadiazolidin-1,1-dioxide template was identified as a breakthrough non-hydrolyzable pTyr mimetic[2]. The compound 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid leverages this scaffold to solve the permeability bottleneck through two distinct mechanisms:

  • Active Site Engagement: The sulfamide oxygens act as hydrogen bond acceptors for the backbone amides of the PTP1B P-loop (residues 214-221), while the benzoic acid moiety forms critical electrostatic interactions with the Arg221 residue.

  • pKa Tuning for Permeability: Unlike traditional difluoromethylphosphonates (DFMPs) which carry a double negative charge at physiological pH, the cyclic sulfamide has a higher pKa. This shifts the equilibrium to allow a greater fraction of unionized molecules, drastically improving cellular permeability without sacrificing target affinity.

G Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR IRS1 IRS-1 / 2 IR->IRS1 PI3K PI3K / AKT Pathway IRS1->PI3K Metabolism Glucose Uptake & Metabolic Homeostasis PI3K->Metabolism PTP1B PTP1B (Dephosphorylates IR/IRS) PTP1B->IR Dephosphorylation PTP1B->IRS1 Inhibitor 3-(1,1-Dioxido-1,2,5- thiadiazolidin-2-yl)benzoic acid Inhibitor->PTP1B Competitive Inhibition

Insulin signaling modulation via PTP1B inhibition by the cyclic sulfamide derivative.

Comparative Performance Analysis

To objectively assess the IVIVC of the 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid scaffold, we compare it against three standard alternatives: Ertiprotafib (a monocarboxylic acid mimetic)[1], TCS-401 (a classical bidentate inhibitor), and Trodusquemine (an allosteric aminosterol)[1].

Inhibitor ClassRepresentative CompoundTarget SiteIn vitro IC50 (Enzymatic)Cellular PermeabilityIn vivo BioavailabilityIVIVC Rating
Cyclic Sulfamide pTyr Mimetic 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acidActive Site (Competitive)~2.5 µMModerate to HighModerate (Oral)High
Monocarboxylic Acid Mimetic ErtiprotafibMultiple Sites (Noncompetitive)~1.6 µMHighHigh (Oral)Low (Failed in trials due to off-target toxicity)
Bidentate pTyr Mimetic TCS-401Active Site (Competitive)~0.2 µMVery LowPoorPoor
Allosteric Aminosterol Trodusquemine (MSI-1436)Allosteric C-terminus~1.0 µMHighHigh (IV/SubQ)High

Self-Validating Experimental Protocols for IVIVC

To establish a robust IVIVC, researchers must utilize a tiered, self-validating workflow. The following protocols detail the methodologies and the causality behind each experimental choice.

IVIVC Design Scaffold Design (pKa & Lipophilicity Tuning) InVitroEnz In Vitro Enzymatic (DiFMUP Assay) IC50 Determination Design->InVitroEnz InVitroCell Cellular Target Engagement (CHO-IR Cells) p-IR Western Blot InVitroEnz->InVitroCell ADME PK/PD & ADME (Caco-2, Microsomes) Permeability Check InVitroCell->ADME InVivo In Vivo Efficacy (DIO Mice OGTT) Blood Glucose Drop ADME->InVivo

Experimental workflow for establishing IVIVC of phosphotyrosine mimetic inhibitors.

Protocol 1: In Vitro Enzymatic Kinetics (DiFMUP Cleavage)

Purpose: Establish baseline biochemical potency (IC50) independent of cellular barriers.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM EDTA, and 3 mM Dithiothreitol (DTT).

    • Causality Check: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215). This residue is extremely susceptible to oxidation, which inactivates the enzyme. DTT is mandatory to maintain Cys215 in its reduced state, preventing false-positive inhibition caused by redox-cycling compounds.

  • Enzyme Incubation: Pre-incubate recombinant human PTP1B (1 nM final concentration) with varying concentrations of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (0.1 µM to 100 µM) for 15 minutes at 25°C in a 96-well black microplate.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence (Ex: 358 nm / Em: 450 nm) continuously for 10 minutes to calculate the initial velocity (V0) and derive the IC50 using non-linear regression.

Protocol 2: Cellular Target Engagement (Insulin Receptor Phosphorylation)

Purpose: Validate that the inhibitor successfully crosses the plasma membrane and engages intracellular PTP1B.

  • Cell Culture: Seed CHO-IR cells (Chinese Hamster Ovary cells overexpressing the Insulin Receptor) in 6-well plates and serum-starve for 16 hours.

  • Inhibitor Treatment: Treat cells with the cyclic sulfamide inhibitor (1–10 µM) for 2 hours.

    • Causality Check: A 2-hour incubation ensures equilibrium is reached across the lipid bilayer, isolating permeability-driven target engagement from rapid, transient receptor effects.

  • Insulin Stimulation: Stimulate with a sub-maximal dose of insulin (1 nM) for exactly 5 minutes.

  • Lysis & Western Blot: Lyse cells immediately in RIPA buffer supplemented with broad-spectrum phosphatase inhibitors (to "freeze" the phosphorylation state). Perform Western Blotting against pY-1162/1163 of the Insulin Receptor. An increase in phosphorylation compared to the vehicle control confirms cellular PTP1B inhibition.

Protocol 3: In Vivo Efficacy (Oral Glucose Tolerance Test)

Purpose: Confirm that cellular target engagement translates to systemic metabolic homeostasis.

  • Animal Preparation: Fast Diet-Induced Obese (DIO) C57BL/6J mice for 6 hours prior to the experiment.

  • Dosing: Administer 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (10–30 mg/kg) via oral gavage.

    • Causality Check: Oral administration rigorously tests the compound's ADME properties, confirming that the tuned pKa of the cyclic sulfamide survives gastrointestinal absorption and first-pass metabolism to reach the liver and muscle tissues.

  • Glucose Challenge: 1 hour post-dose, administer an oral glucose load (2 g/kg).

  • Monitoring: Measure blood glucose via tail vein sampling at 0, 15, 30, 60, and 120 minutes. Calculate the Area Under the Curve (AUC) to quantify systemic efficacy compared to vehicle-treated controls.

References

  • Black, E., et al. "Structure-based design of protein tyrosine phosphatase-1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(10), 2503-2507 (2005). URL:[Link]

  • "Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics." Frontiers in Endocrinology, 15 (2024). URL:[Link]

Sources

Comparative

Comparison of the pharmacokinetic profiles of different 1,2,5-thiadiazolidine 1,1-dioxide derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives showing a range of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities, including potent histamine H2-receptor antagonism. Understanding the pharmacokinetic (PK) profiles of these compounds is paramount for optimizing their therapeutic potential, ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, developing safe and effective drug candidates.

This guide provides a comparative analysis of the pharmacokinetic profiles of different 1,2,5-thiadiazolidine 1,1-dioxide derivatives, drawing upon available experimental data. We will delve into the structural modifications that influence their biological activity and distribution, offering insights for researchers in the field of drug discovery.

Introduction to 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Therapeutic Promise

The 1,2,5-thiadiazolidine 1,1-dioxide core is a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms double-bonded to the sulfur. This structure has been identified as a key pharmacophore in the development of various therapeutic agents. A notable application of this scaffold is in the creation of histamine H2-receptor antagonists, which are crucial in regulating gastric acid secretion.[1] Histamine H2 receptors are part of the G-protein-coupled receptor superfamily and play a significant role in several physiological processes.[2] The development of antagonists for this receptor has been a successful strategy for treating conditions like peptic ulcers and gastroesophageal reflux disease.

The therapeutic efficacy of any drug candidate is intrinsically linked to its pharmacokinetic profile. Favorable ADME characteristics ensure that the drug reaches its target in sufficient concentrations to elicit a therapeutic effect while minimizing off-target effects and toxicity. Therefore, a comparative understanding of how structural variations within the 1,2,5-thiadiazolidine 1,1-dioxide class impact their pharmacokinetics is essential for rational drug design.

Comparative Analysis of In Vivo Potency

A seminal study by Hargrave and colleagues provides valuable in vivo data on a series of 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives as histamine H2-receptor antagonists.[1] The study assessed the potency of these compounds in inhibiting histamine-stimulated gastric acid secretion in dogs, offering a functional readout of their in vivo efficacy, which is a composite of their pharmacodynamic and pharmacokinetic properties.

The data below, adapted from their work, highlights the relative potencies of various derivatives compared to the well-established H2-receptor antagonist, cimetidine.

Compound IDCore StructureR1R2Relative Potency (Cimetidine = 1)
1 1,2,5-Thiadiazole 1,1-dioxideHCH₃0.3
2 1,2,5-Thiadiazole 1,1-dioxideH(CH₂)₂SCH₃1.0
3 1,2,5-Thiadiazole 1,1-dioxideCH₃CH₃2.5
4 1,2,5-Thiadiazole 1-oxideHCH₃0.8
5 1,2,5-Thiadiazole 1-oxideH(CH₂)₂SCH₃3.0

Table 1: Comparative In Vivo Potency of 1,2,5-Thiadiazole 1-Oxide and 1,1-Dioxide Derivatives as Histamine H2-Receptor Antagonists. [1]

This data reveals several key structure-activity relationships that influence the in vivo performance of these compounds. Notably, the oxidation state of the sulfur atom and the nature of the substituents on the thiadiazole ring play a crucial role in determining potency. For instance, the 1-oxide derivatives (compounds 4 and 5 ) generally exhibit higher potency than their 1,1-dioxide counterparts (compounds 1 and 2 ) with similar substituents. Furthermore, the introduction of a methylthioethyl side chain at the R2 position (compounds 2 and 5 ) significantly enhances potency compared to a simple methyl group (compounds 1 and 4 ). The disubstituted 1,1-dioxide derivative (compound 3 ) also shows a marked increase in potency.

These differences in in vivo potency are likely a reflection of a combination of factors, including receptor binding affinity, metabolic stability, and tissue distribution, all of which are key components of a compound's overall pharmacokinetic profile.

Case Study: Pharmacokinetics of Radiolabeled TZTP Analogs in the Brain

To illustrate the profound impact of subtle structural modifications on pharmacokinetics, we can examine a study on 11C-labeled analogs of TZTP (3-(3-(propylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine), which are selective ligands for the muscarinic M2 receptor.[3] While not 1,2,5-thiadiazolidine 1,1-dioxides, these 1,2,5-thiadiazole derivatives provide a detailed look at how minor chemical changes affect brain uptake and clearance, key pharmacokinetic parameters for centrally acting drugs.

The study compared the pharmacokinetics of three radiolabeled TZTP derivatives in baboons:

  • [11C]FP-TZTP (3): 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

  • [11C]3-(3-propylthio)-TZTP (6)

  • [11C]3,3,3-(3-(3-trifluoropropyl)-TZTP (10)

Despite having similar lipophilicity (log D), plasma protein binding, and receptor affinity, these compounds exhibited markedly different pharmacokinetic profiles in the brain.[3]

CompoundKey Structural FeatureBrain UptakeBrain Clearance
[11C]FP-TZTP (3) Fluoropropylthio side chainSimilar to [18F]FP-TZTPSimilar to [18F]FP-TZTP
[11C]3-(3-propylthio)-TZTP (6) Propylthio side chainSimilar to [18F]FP-TZTPSimilar to [18F]FP-TZTP
[11C]3,3,3-(3-(3-trifluoropropyl)-TZTP (10) Trifluoropropylthio side chainSlower uptakeLittle clearance over 90 min

Table 2: Comparative Brain Pharmacokinetics of 11C-Labeled TZTP Analogs. [3]

This case study underscores the principle that even minor structural alterations, such as the addition of fluorine atoms, can dramatically alter a compound's pharmacokinetic behavior, with significant implications for its suitability as a therapeutic agent or imaging probe.[3] The slower uptake and reduced clearance of the trifluorinated analog suggest that it may have different interactions with efflux transporters at the blood-brain barrier or exhibit altered metabolic pathways.

Methodologies for Pharmacokinetic Profiling

A comprehensive evaluation of the pharmacokinetic profile of a drug candidate involves a combination of in vitro and in vivo studies. These studies are designed to elucidate the ADME properties of the compound.

In Vitro Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) helps to predict its metabolic clearance. The disappearance of the parent compound over time is monitored by techniques like liquid chromatography-mass spectrometry (LC-MS).

  • CYP450 Inhibition: These assays determine if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the extent to which a compound binds to plasma proteins. The unbound fraction is generally considered to be the pharmacologically active portion.

  • Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict the intestinal absorption of orally administered drugs.

In Vivo Studies
  • Pharmacokinetic Profiling in Animal Models: The compound is administered to animals (e.g., rats, mice) via different routes (e.g., intravenous, oral). Blood samples are collected at various time points, and the plasma concentrations of the drug are measured using a validated analytical method, typically LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Bioavailability: The fraction of an orally administered dose that reaches the systemic circulation is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

  • Excretion Studies: Radiolabeled compounds are often used to trace the excretion pathways of the drug and its metabolites in urine and feces.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Structure-Activity Relationships and Their Impact on Pharmacokinetics

The data presented suggests that the pharmacokinetic profiles of 1,2,5-thiadiazolidine 1,1-dioxide derivatives are highly sensitive to their chemical structure. Key structural features that can be modulated to optimize ADME properties include:

  • Substituents on the Thiadiazole Ring: As seen in the work by Hargrave et al., the size, polarity, and metabolic stability of the substituents at the R1 and R2 positions can significantly influence in vivo potency.[1] Lipophilic groups may enhance membrane permeability and volume of distribution, while polar groups can improve aqueous solubility and facilitate renal clearance.

  • Oxidation State of the Sulfur Atom: The choice between a 1-oxide and a 1,1-dioxide can impact the electronic properties of the molecule, potentially affecting receptor binding and metabolic susceptibility.

  • Introduction of Fluorine: As demonstrated in the TZTP case study, strategic fluorination can alter metabolic pathways and interactions with transporters, leading to significant changes in brain penetration and retention.[3]

The following diagram illustrates the key structural components of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold that can be modified to influence its pharmacokinetic profile.

Caption: Key structural features influencing pharmacokinetics.

Conclusion and Future Directions

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold represents a valuable platform for the design of novel therapeutic agents. The available data, though limited, clearly demonstrates that the pharmacokinetic profiles of these derivatives can be finely tuned through targeted structural modifications. The in vivo potency of these compounds as histamine H2-receptor antagonists is a testament to their therapeutic potential.

Future research in this area should focus on generating comprehensive pharmacokinetic data for a wider range of 1,2,5-thiadiazolidine 1,1-dioxide derivatives. Detailed studies elucidating their metabolic pathways, identifying key metabolites, and assessing their potential for drug-drug interactions are crucial for advancing these promising compounds towards clinical development. A deeper understanding of the quantitative structure-pharmacokinetic relationships will undoubtedly accelerate the discovery of new and improved drugs based on this versatile heterocyclic core.

References

  • Reid, A. E., et al. (2008). Comparison of the pharmacokinetics of different analogs of 11C-labeled TZTP for imaging muscarinic M2 receptors with PET. Nuclear Medicine and Biology, 35(3), 347-356. Available at: [Link]

  • Hargrave, K. D., et al. (1982). 1,2,5-Thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 25(3), 210-212. Available at: [Link]

  • National Center for Biotechnology Information (2005). 3-(3-(3-[18F]Flouropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine. PubChem Compound Summary for CID 119500. Available at: [Link]

  • Souza, P. C., et al. (2022). IN SILICO PHARMACOKINETIC PREDICTION OF NOVEL THIAZOLIDINE-2,4-DIONE THIAZOLE DERIVATIVES. Brazilian Journal of Pharmaceutical Sciences, 58. Available at: [Link]

  • Sorba, G., et al. (1992). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco, 47(12), 1445-1455. Available at: [Link]

  • Radulovic, M., et al. (2005). Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 486-493. Available at: [Link]

  • Gae, D. D., et al. (2002). Identification of metabolites of fluorine-18-labeled M2 muscarinic receptor agonist, 3-(3-[(3-fluoropropyl)thio]-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, produced by human and rat hepatocytes. Journal of Chromatography B, 766(2), 269-276. Available at: [Link]

  • Bendjeddou, A., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1385-1396. Available at: [Link]

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. Available at: [Link]

  • Joule, J. A. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 297-344. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid proper disposal procedures

Comprehensive Disposal Protocol for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid As a Senior Application Scientist, I recognize that the disposal of specialized research chemicals requires more than just throwin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic Acid

As a Senior Application Scientist, I recognize that the disposal of specialized research chemicals requires more than just throwing a vial into a bin. It demands a rigorous understanding of the molecule’s structural liabilities and environmental fate.

This guide provides a definitive, self-validating operational protocol for the safe handling and disposal of 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid (CAS: 1368421-42-4) , tailored for laboratories operating under stringent European environmental regulations (specifically within Germany).

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand why specific disposal routes are mandated.

  • The Benzoic Acid Moiety (Acidity & Reactivity): The presence of the carboxylic acid group confers weak acidity (estimated pKa ~4.0). If disposed of indiscriminately in mixed aqueous waste, it can lower the pH of the bulk waste stream, potentially mobilizing heavy metals or degrading unlined metal storage drums.

  • The Thiadiazolidine 1,1-Dioxide Ring (Heteroatom Load): This cyclic sulfamide structure is rich in nitrogen and sulfur. Causality: When subjected to thermal destruction, these heteroatoms prevent clean combustion. Instead of just CO₂ and H₂O, the incineration of this compound generates highly corrosive and toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Ecotoxicity & Persistence: Heterocyclic sulfamides are notoriously persistent in aquatic environments. They bypass standard microbial degradation pathways in municipal wastewater treatment plants (WWTPs). Consequently, zero-discharge to the municipal sewer is a strict requirement, aligning with the European Chemicals Agency (ECHA) objectives to decrease the generation of waste containing persistent hazardous substances[1].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system: each step contains a verification check to ensure the waste is chemically stable before moving to the next phase. This aligns with the risk assessment principles outlined in Prudent Practices in the Laboratory[2].

Phase 1: Segregation and Quenching
  • Step 1.1: Physical State Isolation. Separate solid API/reagent powders from liquid solutions (e.g., assay buffers, DMSO stock solutions). Do not mix solid residues with liquid waste, as dissolution can cause unexpected exothermic reactions.

  • Step 2.2: Aqueous Neutralization. For aqueous waste streams containing the compound, measure the initial pH. Slowly add 1M NaOH dropwise while stirring until the pH stabilizes between 6.0 and 8.0. Verification: Use a calibrated pH meter to confirm neutrality. This prevents the acidic moiety from reacting with other organic waste constituents.

  • Step 2.3: Organic Solvent Routing. Segregate solutions dissolved in organic solvents (e.g., DMSO, Methanol) into a designated "Halogen-Free Organic Waste" carboy. Verification: Ensure no chlorinated solvents (like DCM or Chloroform) are introduced to this stream, as halogenated waste requires entirely different incineration kinetics and European Waste Catalogue (EWC) codes[3].

Phase 2: Packaging and Labeling
  • Step 2.1: Primary Containment. Transfer solid waste into High-Density Polyethylene (HDPE) wide-mouth jars. HDPE is highly resistant to weak organic acids. Do not use metal tins.

  • Step 2.2: Regulatory Labeling. Label the containers strictly in accordance with CLP (Classification, Labelling and Packaging) regulations. Assign the correct EWC code based on the Waste Framework Directive 2008/98/EC[4]. For pure laboratory chemicals, apply EWC 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Phase 3: Thermal Destruction (Incineration)
  • Step 3.1: Facility Selection. Route the packaged waste to a licensed hazardous waste management facility equipped with a rotary kiln incinerator capable of sustaining temperatures >1000°C.

  • Step 3.2: Exhaust Gas Scrubbing (Critical). Ensure the selected facility utilizes alkaline Flue-Gas Desulfurization (FGD) scrubbers and Selective Catalytic Reduction (SCR) systems. Causality: The FGD scrubber uses a limestone or sodium hydroxide slurry to neutralize the SOx generated by the thiadiazolidine ring, while the SCR system reduces NOx emissions into harmless nitrogen gas and water.

Quantitative Data: Waste Stream Categorization

To streamline laboratory logistics, all quantitative parameters regarding the segregation and storage of this compound are summarized below.

Waste StreamPhysical StatePrimary MatrixEWC Code (EU)Compatible ContainerMax Storage Time
Solid Waste Powder / CrystalsPure API / Reagent16 05 06HDPE wide-mouth jar180 Days
Organic Liquid SolutionDMSO, MeOH, Acetonitrile07 07 04UN-approved Jerrican (PTFE-lined)90 Days
Aqueous Liquid Solution / SuspensionWater, Buffers (pH 6-8)16 10 01*HDPE Carboy90 Days

Mandatory Visualization: Disposal Decision Architecture

The following diagram maps the logical decision tree for routing 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid waste, ensuring compliance from the benchtop to the incinerator exhaust.

DisposalWorkflow Start Waste Generation: 3-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)benzoic acid Decision Physical State? Start->Decision Solid Solid Powder/Residue Collect in HDPE Jar Decision->Solid Solid Liquid Liquid Solution (DMSO/MeOH/Water) Decision->Liquid Solution Label Labeling & EWC Coding (e.g., EWC 16 05 06*) Solid->Label Aqueous Aqueous Waste Adjust pH to 6-8 Liquid->Aqueous Aqueous Organic Organic Waste Halogen-Free Stream Liquid->Organic Organic Aqueous->Label Organic->Label Incineration High-Temp Incineration (>1000°C) Label->Incineration Scrubber Alkaline Scrubber & SCR Neutralize SOx/NOx Incineration->Scrubber Exhaust Gas

Logical decision tree for the segregation, packaging, and thermal destruction of thiadiazolidine waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

  • Directive 2008/98/EC of the European Parliament and of the Council of 19 November 2008 on waste (Waste Framework Directive). EUR-Lex.

  • Understanding the Waste Framework Directive. European Chemicals Agency (ECHA).

Sources

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